SC209 intermediate-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H30N2O6 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[3-(prop-2-enoxycarbonylamino)phenyl]butanoic acid |
InChI |
InChI=1S/C21H30N2O6/c1-8-12-28-18(26)22-15-11-9-10-14(13-15)21(5,6)16(17(24)25)23(7)19(27)29-20(2,3)4/h8-11,13,16H,1,12H2,2-7H3,(H,22,26)(H,24,25)/t16-/m1/s1 |
InChI Key |
WZSKLNHEJZJMLY-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](C(=O)O)C(C)(C)C1=CC(=CC=C1)NC(=O)OCC=C |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C(=O)O)C(C)(C)C1=CC(=CC=C1)NC(=O)OCC=C |
Origin of Product |
United States |
Foundational & Exploratory
SC209: A Technical Guide to a Novel Tubulin-Targeting ADC Payload
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SC209 (3-Aminophenyl Hemiasterlin), a potent tubulin-inhibiting payload utilized in the development of next-generation antibody-drug conjugates (ADCs). SC209 is a critical component of the clinical-stage ADC, STRO-002, where it is engineered for targeted delivery to cancer cells. This document outlines the mechanism of action, preclinical data, and relevant experimental methodologies for SC209.
Core Concepts and Mechanism of Action
SC209 is a synthetic derivative of hemiasterlin, a natural product known for its potent antimitotic activity. As the cytotoxic warhead of an ADC, SC209 is linked to a monoclonal antibody that targets a specific tumor-associated antigen. Upon binding to the target cell, the ADC is internalized, and SC209 is released intracellularly, where it exerts its cytotoxic effects.
The primary mechanism of action of SC209 is the inhibition of tubulin polymerization.[1][2][3][4][5] By binding to tubulin, SC209 disrupts the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).
A key feature of SC209 is its reduced potential for drug efflux via the P-glycoprotein 1 (P-gp) drug pump, a common mechanism of multidrug resistance in cancer cells.[1][2][3][6] This property suggests that SC209-containing ADCs may be effective in treating tumors that have developed resistance to other chemotherapeutic agents.
Quantitative Data Summary
The following tables summarize the available quantitative data for SC209 and the corresponding ADC, STRO-002.
Table 1: In Vitro Cytotoxicity of SC209 and STRO-002
| Compound/ADC | Cell Line | Target Antigen | EC50 (nM) | Reference |
| SC209 | Igrov1 | Folate Receptor α (FolRα) | 3.6 | [6] |
| SC209 | KB | Folate Receptor α (FolRα) | 3.9 | [6] |
| STRO-002 | Multiple FolRα-positive ovarian and endometrial cancer cell lines | Folate Receptor α (FolRα) | 0.1 - 3 | [7] |
Table 2: Comparative In Vitro Tubulin Polymerization Inhibition
| Compound | Description | Potency | Reference |
| SC209 | 3-Aminophenyl Hemiasterlin | Potent inhibitor of tubulin polymerization | [2][3] |
| MMAE | Monomethyl auristatin E | Known tubulin inhibitor | [2][3] |
| Maytansine | Ansamitocin | Known tubulin inhibitor | [2][3] |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of an SC209-based ADC and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of an SC209-based ADC.
Caption: Experimental workflow for preclinical evaluation of an SC209-based ADC.
Key Experimental Protocols
Detailed methodologies for key experiments are provided below. These are representative protocols based on standard laboratory procedures.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal effective concentration (EC50) of SC209 or an SC209-containing ADC on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Igrov1, KB)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
SC209 or ADC stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of SC209 or the ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or ADC. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 72-120 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the EC50 value.
Tubulin Polymerization Assay
Objective: To assess the inhibitory effect of SC209 on tubulin polymerization in vitro.
Materials:
-
Purified tubulin protein
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
SC209, positive control (e.g., colchicine), and negative control (DMSO)
-
96-well plate suitable for absorbance measurement
-
Temperature-controlled plate reader (340 nm)
Procedure:
-
Prepare a reaction mixture containing tubulin polymerization buffer, GTP, and the test compound (SC209, controls) in a 96-well plate.
-
Pre-warm the plate to 37°C.
-
Initiate the polymerization by adding purified tubulin to each well.
-
Immediately place the plate in the plate reader and measure the absorbance at 340 nm every minute for 60 minutes at 37°C.
-
Plot the change in absorbance over time. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the DMSO control.
In Vivo Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of an SC209-containing ADC in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation (e.g., Igrov1)
-
Matrigel (optional)
-
STRO-002 (ADC) and vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the ADC (e.g., STRO-002) or vehicle control intravenously or intraperitoneally at the desired dose and schedule.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Continue treatment and monitoring for a specified period or until tumors in the control group reach a defined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Plot tumor growth curves and calculate tumor growth inhibition (TGI) for each treatment group.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sutrobio.com [sutrobio.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 12th Biennial Ovarian Cancer Research Symposium – STRO-002 Abstract | Sutro Biopharma, Inc. [sutrobio.com]
An In-Depth Technical Guide to SC209 (3-Aminophenyl Hemiasterlin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC209, also known as 3-Aminophenyl Hemiasterlin, is a potent synthetic analog of hemiasterlin, a natural tripeptide isolated from marine sponges. It functions as a powerful antimitotic agent by inhibiting tubulin polymerization, a critical process for cell division. Due to its high cytotoxicity and unique properties, SC209 has been successfully developed as a cytotoxic payload for antibody-drug conjugates (ADCs), most notably in the clinical candidate STRO-002 (Luveltamab Tazevibulin). This guide provides a comprehensive technical overview of SC209, including its structure, mechanism of action, quantitative biological data, and detailed experimental protocols.
Core Structure and Chemical Properties
SC209 is a derivative of the natural product hemiasterlin, characterized by a three-amino-acid-like structure. The key modification in SC209 is the presence of a 3-aminophenyl group, which plays a role in its linkage to the ADC construct.
Chemical Structure:
-
Molecular Formula: C₂₇H₄₄N₄O₄
-
Molecular Weight: 488.66 g/mol
While a detailed, step-by-step synthesis protocol for SC209 is proprietary, the general synthesis of hemiasterlin analogs involves a convergent multicomponent strategy. A key reaction in the synthesis of the hemiasterlin core is often a four-component Ugi reaction, which allows for the rapid assembly of the complex peptide-like structure. The synthesis of analogs like SC209 would involve the use of a precursor containing the 3-aminophenyl moiety.
Mechanism of Action: A Potent Tubulin Inhibitor
The primary mechanism of action for SC209 is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1] This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.
SC209 binds to the Vinca-peptide site on tubulin, a site distinct from the colchicine and taxane binding sites.[1] This binding prevents the assembly of α- and β-tubulin heterodimers into microtubules. The disruption of the microtubule network has catastrophic consequences for rapidly dividing cells, particularly cancer cells, as it interferes with the formation of the mitotic spindle, a structure essential for chromosome segregation during mitosis.
A key advantage of SC209 and other hemiasterlin analogs is their reduced susceptibility to efflux by P-glycoprotein (P-gp), a transmembrane pump that is a major contributor to multidrug resistance in cancer.[2][3] This property allows SC209 to maintain its cytotoxic potency in cancer cells that have developed resistance to other tubulin-targeting agents like taxanes and vinca alkaloids.
Quantitative Biological Data
The following tables summarize the available quantitative data for SC209 and a closely related analog, HTI-286, to provide a comprehensive view of its potency.
Table 1: In Vitro Cytotoxicity of SC209
| Cell Line | Target Antigen | EC50 (nM) |
| Igrov1 | Folate Receptor α (FolRα) | 3.6 |
| KB | Folate Receptor α (FolRα) | 3.9 |
Table 2: In Vitro Cytotoxicity of HTI-286 (a closely related hemiasterlin analog) [3]
| Cell Line | Cancer Type | IC50 (nM) |
| Average of 18 Human Tumor Cell Lines | Various | 2.5 ± 2.1 |
| HCT-15 | Colon | - |
| DLD-1 | Colon | - |
| MX-1W | Breast | - |
| KB-8-5 | Cervical | - |
Note: Specific IC50 values for the individual cell lines in the panel were not provided in the source material, only the mean.
Role in Antibody-Drug Conjugates (ADCs)
SC209 serves as the cytotoxic "warhead" in the ADC STRO-002. In this context, it is attached to a monoclonal antibody that targets a tumor-specific antigen, in this case, Folate Receptor Alpha (FolRα), which is overexpressed in several cancers, including ovarian and endometrial cancers.[4]
The linkage system is critical for the efficacy and safety of the ADC. In STRO-002, SC209 is part of a larger linker-payload molecule called SC239. This linker is designed to be stable in circulation but is cleaved by enzymes, such as cathepsins, that are abundant in the lysosomal compartment of cancer cells.[4]
Signaling Pathway: ADC-Mediated Cytotoxicity
The following diagram illustrates the mechanism of action of an SC209-containing ADC like STRO-002.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of SC209.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution (100 mM)
-
Glycerol
-
SC209 stock solution (in DMSO)
-
Microplate reader capable of measuring absorbance at 340 nm
-
Temperature-controlled 96-well plates
Protocol:
-
Preparation of Tubulin: Reconstitute lyophilized tubulin in general tubulin buffer on ice to a final concentration of 2-4 mg/mL.
-
Reaction Setup: In a pre-chilled 96-well plate, add the following components in order:
-
General tubulin buffer with 10% glycerol.
-
SC209 at various concentrations (or DMSO for control).
-
Purified tubulin.
-
-
Initiation of Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C. Add GTP to each well to a final concentration of 1 mM to initiate polymerization.
-
Data Acquisition: Immediately begin measuring the absorbance at 340 nm every 30-60 seconds for 60-90 minutes. The increase in absorbance corresponds to the increase in microtubule mass.
-
Data Analysis: Plot absorbance versus time. The rate of polymerization and the maximum polymer mass can be calculated. Compare the curves of SC209-treated samples to the DMSO control to determine the inhibitory effect.
Cell Viability/Cytotoxicity Assay (MTS Assay)
This colorimetric assay determines the number of viable cells in a culture by measuring the reduction of a tetrazolium compound (MTS) by metabolically active cells.
Materials:
-
Cancer cell lines of interest (e.g., Igrov1, KB)
-
Complete cell culture medium
-
SC209 stock solution (in DMSO)
-
96-well cell culture plates
-
MTS reagent
-
Microplate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of SC209 in culture medium. Remove the old medium from the wells and add 100 µL of the SC209 dilutions. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C until a purple formazan product is visible.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only wells). Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the log of the SC209 concentration and fit a dose-response curve to calculate the EC50 value.
P-glycoprotein (P-gp) Efflux Assay
This assay determines if a compound is a substrate of the P-gp efflux pump by comparing its accumulation in cells with and without a P-gp inhibitor.
Materials:
-
P-gp overexpressing cell line (e.g., NCI/ADR-RES) and its parental non-overexpressing line.
-
Fluorescent P-gp substrate (e.g., Rhodamine 123 or a fluorescently labeled taxane).
-
P-gp inhibitor (e.g., Verapamil).
-
SC209.
-
Assay buffer (e.g., HBSS).
-
Flow cytometer or fluorescence plate reader.
Protocol:
-
Cell Seeding: Seed P-gp overexpressing cells in a multi-well plate.
-
Pre-incubation: Wash the cells with assay buffer. Pre-incubate one set of cells with a P-gp inhibitor (e.g., 50 µM Verapamil) for 30-60 minutes at 37°C.
-
Compound Incubation: Add the fluorescent P-gp substrate to all wells, with and without the P-gp inhibitor. To test if SC209 is a substrate, its ability to compete with the fluorescent substrate would be measured.
-
Accumulation: Incubate for 1-2 hours at 37°C.
-
Washing: Wash the cells with ice-cold assay buffer to remove extracellular compound.
-
Cell Lysis and Measurement: Lyse the cells and measure the intracellular fluorescence using a plate reader or analyze the cells by flow cytometry.
-
Data Analysis: Compare the fluorescence intensity in cells treated with the substrate alone versus those co-incubated with the P-gp inhibitor. A significant increase in fluorescence in the presence of the inhibitor indicates that the compound is a P-gp substrate.
Experimental and Logical Workflows
Bystander Effect Experimental Workflow
The "bystander effect" is a critical feature of some ADC payloads, where the payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.
Logical Relationship: SC209 as a Non-P-gp Substrate
This diagram illustrates the logical basis for why SC209 is effective in multidrug-resistant cells.
Conclusion
SC209 is a highly potent, third-generation tubulin-targeting agent with a distinct advantage in its ability to circumvent P-glycoprotein-mediated drug resistance. Its successful incorporation into the ADC STRO-002 highlights its potential as a valuable payload for targeted cancer therapy. The data and protocols presented in this guide provide a foundational resource for researchers working with SC209 and other hemiasterlin analogs, facilitating further investigation into their therapeutic applications.
References
- 1. Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]
SC209: An In-depth Technical Guide on its Mechanism of Action as a Tubulin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC209, also known as 3-Aminophenyl Hemiasterlin, is a potent synthetic derivative of the natural marine product hemiasterlin. It functions as a microtubule-destabilizing agent, positioning it as a promising cytotoxic payload for Antibody-Drug Conjugates (ADCs) in the landscape of targeted cancer therapy. A key advantage of SC209 is its reduced susceptibility to efflux by P-glycoprotein 1 (P-gp), a common mechanism of multidrug resistance in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of SC209, detailing its interaction with tubulin, downstream cellular consequences, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Tubulin Destabilization
SC209 exerts its cytotoxic effects by interfering with the dynamics of microtubule assembly. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. SC209 is a tubulin polymerization inhibitor, and based on the activity of its parent compound hemiasterlin, it is presumed to bind to the vinca alkaloid binding site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network.
Quantitative Data on Cytotoxicity
SC209 demonstrates potent cytotoxicity against various cancer cell lines. The half-maximal effective concentration (EC50) values for SC209 have been determined in several cancer cell lines.
| Cell Line | Cancer Type | EC50 (nM) | Citation |
| Igrov1 | Ovarian Carcinoma | 3.6 | |
| KB | Cervical Carcinoma | 3.9 |
Cellular Consequences of Tubulin Inhibition by SC209
The disruption of microtubule dynamics by SC209 triggers a cascade of cellular events, culminating in apoptotic cell death. The primary consequences are cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis.
G2/M Cell Cycle Arrest
By disrupting the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, SC209 causes cells to arrest in the G2/M phase of the cell cycle. This arrest prevents cell division and ultimately leads to cell death. While specific quantitative data for SC209-induced cell cycle arrest is not publicly available, this is a hallmark effect of tubulin-destabilizing agents.
Induction of Apoptosis
Following prolonged arrest in mitosis, cancer cells treated with SC209 undergo apoptosis, or programmed cell death. This is a key mechanism by which tubulin inhibitors eliminate rapidly dividing cancer cells.
Experimental Protocols
This section details the standard methodologies employed to characterize the mechanism of action of tubulin inhibitors like SC209.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.
Protocol:
-
Reagents: Purified tubulin (e.g., from bovine brain), GTP solution, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), and the test compound (SC209).
-
Procedure:
-
Tubulin is suspended in ice-cold polymerization buffer.
-
The test compound (SC209) at various concentrations is added to the tubulin solution.
-
The reaction is initiated by the addition of GTP and incubation at 37°C.
-
The increase in turbidity (optical density at 340 nm) due to microtubule formation is monitored over time using a spectrophotometer.
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.
Cell Viability Assay
This assay determines the cytotoxic effect of a compound on cancer cell lines.
Protocol:
-
Cell Culture: Cancer cell lines (e.g., Igrov1, KB) are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of SC209 for a specified duration (e.g., 120 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.
-
-
Data Analysis: The EC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in the different phases of the cell cycle.
Protocol:
-
Cell Treatment: Cells are treated with SC209 at its EC50 concentration for a time course (e.g., 24, 48 hours).
-
Sample Preparation:
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and resuspended in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.
-
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases is determined by analyzing the DNA content histograms. An accumulation of cells in the G2/M peak indicates cell cycle arrest at this phase.
Apoptosis Assay by Annexin V/Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Cells are treated with SC209 as described for the cell cycle analysis.
-
Staining:
-
Cells are harvested and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V and propidium iodide (PI) are added to the cell suspension and incubated in the dark.
-
-
Flow Cytometry: The fluorescence of Annexin V (detecting phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and PI (staining the DNA of cells with compromised membranes) is measured by flow cytometry.
-
Data Analysis: The percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+) is quantified.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: SC209 binds to β-tubulin, inhibiting polymerization and disrupting mitotic spindle formation, leading to G2/M arrest and apoptosis.
Caption: Workflow for the in vitro tubulin polymerization assay to determine the IC50 of SC209.
Caption: General workflow for cell-based assays to characterize the effects of SC209 on cancer cells.
Conclusion
SC209 is a potent tubulin-destabilizing agent with a clear mechanism of action that leads to the death of cancer cells. Its ability to inhibit tubulin polymerization, induce G2/M cell cycle arrest, and trigger apoptosis, combined with its reduced susceptibility to P-gp mediated efflux, makes it a highly attractive payload for the development of next-generation Antibody-Drug Conjugates. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of SC209 and other novel tubulin inhibitors.
SC209 Cytotoxin for Antibody-Drug Conjugates: A Technical Guide
An In-depth Resource for Researchers and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The choice of cytotoxin is a critical determinant of an ADC's efficacy and safety profile. SC209, a derivative of the natural product hemiasterlin, has emerged as a promising payload for ADCs due to its potent anti-tubulin activity and favorable pharmacological properties. This technical guide provides a comprehensive overview of SC209, including its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation, with a focus on its application in the context of the folate receptor alpha (FolRα)-targeting ADC, STRO-002.
Mechanism of Action of SC209
SC209 is a potent tubulin polymerization inhibitor.[1] Hemiasterlins, the class of compounds to which SC209 belongs, exert their cytotoxic effects by binding to tubulin and preventing its polymerization into microtubules.[2] This disruption of microtubule dynamics is essential for critical cellular processes, most notably mitotic spindle formation during cell division.[2]
The inhibition of tubulin polymerization by SC209 leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis and cell death.[3] In the context of an ADC, such as STRO-002, the antibody directs the conjugate to tumor cells expressing the target antigen. Following binding and internalization, the ADC is trafficked to the lysosome where the linker is cleaved, releasing the active SC209 payload into the cytoplasm to exert its cytotoxic effect.[1]
A key advantage of SC209 is its reduced susceptibility to efflux by the P-glycoprotein 1 (P-gp) drug pump, a common mechanism of multidrug resistance in cancer cells.[1] This suggests that ADCs utilizing SC209 may be effective against tumors that have developed resistance to other chemotherapeutic agents.
In Vitro Efficacy of SC209-based ADCs
The in vitro potency of ADCs utilizing SC209 has been demonstrated in various cancer cell lines. STRO-002, an ADC targeting Folate Receptor alpha (FolRα), releases the SC209 payload and has shown potent, target-specific cytotoxicity.
| Cell Line | Target | ADC | EC50 (nM) |
| Igrov1 | FolRα | STRO-002 | 0.1 - 3 |
| OVCAR-3 | FolRα | STRO-002 | Complete Regression at 5 mg/kg (in vivo) |
| KB | FolRα | Not Specified | 3.9 |
| FolRα-positive Igrov1 | FolRα | STRO-002 | 3.6 |
Data compiled from multiple sources.[1][4]
Bystander Effect
A significant feature of some ADC payloads is their ability to induce a "bystander effect," where the cytotoxin, upon release from the target cell, can diffuse into and kill neighboring antigen-negative tumor cells. This is particularly important in tumors with heterogeneous antigen expression. STRO-002, which releases SC209, has demonstrated this bystander killing effect. In co-culture experiments, FolRα-negative Daudi cells were killed when cultured with FolRα-positive Igrov1 cells in the presence of STRO-002.[1] This effect was dependent on the presence of the target-positive cells, as no killing of Daudi cells was observed when they were co-cultured with other FolRα-negative cells.[1]
In Vivo Efficacy of SC209-based ADCs
Preclinical xenograft models have demonstrated the potent anti-tumor activity of STRO-002.
| Tumor Model | Treatment | Dosage | Outcome |
| Igrov1 Ovarian Cancer Xenograft | STRO-002 | 10 mg/kg (single dose) | Complete tumor regression |
| OVCAR-3 Ovarian Cancer Xenograft | STRO-002 | 5 mg/kg (single dose) | Complete tumor regression |
| Igrov1 Ovarian Cancer Xenograft | STRO-002 | Dose-dependent | Significant tumor growth inhibition |
| Endometrial Cancer Patient-Derived Xenograft (PDX) | STRO-002 | 10 mg/kg (weekly) | Significant tumor growth inhibition |
Data compiled from multiple sources.[1][4][5]
Furthermore, combination therapy studies have shown that the efficacy of STRO-002 can be enhanced when administered with other standard-of-care agents like carboplatin and bevacizumab (Avastin).[1][6]
Pharmacokinetics and Stability
The stability of an ADC in circulation is crucial to minimize off-target toxicity. STRO-002 has demonstrated excellent stability in both human and cynomolgus monkey plasma, with no significant change in the drug-to-antibody ratio (DAR) for up to 21 days.[1][7] In mice, STRO-002 has a half-life of 6.4 days.[1][7] Following administration, the released SC209 payload is detected in the tumor but not in the plasma, indicating targeted delivery and release.[1][7]
Experimental Protocols
In Vitro Cytotoxicity Assay (2D Culture)
-
Cell Plating: Seed target cells in a 96-well tissue culture-treated plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
ADC Treatment: Prepare serial dilutions of the ADC (e.g., STRO-002) or free cytotoxin (SC209) in cell culture medium.
-
Incubation: Add the diluted ADC or free drug to the cells and incubate for 120 hours at 37°C in a CO2 incubator.[1]
-
Viability Assessment: Measure cell viability using a commercially available reagent such as CellTiter-Glo® (Promega), which quantifies ATP as an indicator of metabolically active cells.[1]
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
Bystander Effect Assay (Co-culture)
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent cell tracker dye (e.g., Oregon Green).
-
Co-culture Plating: Co-culture the labeled antigen-negative cells with unlabeled antigen-positive cells at a 1:1 ratio in a 24-well plate.[7]
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC for 72 hours.[7]
-
Viability Staining and Flow Cytometry: Stain the cells with a viability dye that differentiates live and dead cells (e.g., a fixable viability dye).
-
Data Analysis: Analyze the cells using a flow cytometer, gating on the fluorescently labeled antigen-negative population to determine the percentage of viable cells. The bystander effect is reported as the percentage of live antigen-negative cells compared to untreated controls.[7]
In Vivo Xenograft Model
-
Animal Model: Utilize immunodeficient mice (e.g., SCID Beige or BALB/c nude) for tumor cell implantation. All procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[1]
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., Igrov1 or OVCAR-3) into the flanks of the mice.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.[7]
-
ADC Administration: Administer the ADC (e.g., STRO-002) via a single intravenous bolus injection at the desired dose.[7]
-
Tumor Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly) to assess efficacy and toxicity.
-
Data Analysis: Plot mean tumor volume over time for each group. Tumor growth inhibition (TGI) can be calculated as the percentage difference in tumor volume between the treated and control groups.
Visualizations
Signaling Pathway of an SC209-based ADC
Caption: Mechanism of action of an SC209-based ADC.
Experimental Workflow for In Vitro Cytotoxicity
Caption: Workflow for 2D in vitro cytotoxicity assay.
Logical Relationship for Bystander Effect
Caption: Bystander killing mechanism of an SC209-based ADC.
References
- 1. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Development of hemiasterlin derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sutrobio.com [sutrobio.com]
- 5. sutrobio.com [sutrobio.com]
- 6. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Hemiasterlin Derivatives in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemiasterlins are a class of naturally occurring, potent antimitotic tripeptides originally isolated from marine sponges.[1] Their remarkable cytotoxic activity against a broad spectrum of cancer cell lines has spurred significant interest in their development as anticancer agents. This has led to the synthesis of numerous derivatives with improved pharmacological properties. This technical guide provides an in-depth overview of the core aspects of Hemiasterlin derivatives in cancer research, focusing on their mechanism of action, structure-activity relationships, and preclinical and clinical development.
Mechanism of Action: Targeting Microtubule Dynamics
Hemiasterlin and its derivatives exert their potent anticancer effects by disrupting microtubule dynamics, a critical process for cell division.[1][2] They bind to the vinca domain of tubulin, the fundamental protein subunit of microtubules, thereby inhibiting tubulin polymerization.[3] This disruption of microtubule formation and function leads to the arrest of cancer cells in the G2/M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.[4]
Signaling Pathway of Hemiasterlin Derivative-Induced Apoptosis
The induction of apoptosis by Hemiasterlin derivatives involves a complex signaling cascade. Disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to prolonged mitotic arrest. This arrest triggers downstream signaling pathways, including the activation of c-Jun N-terminal kinase (JNK) and the tumor suppressor protein p53.[5][6][7][8] These signaling events converge on the Bcl-2 family of proteins, which are key regulators of apoptosis. Specifically, Hemiasterlin derivatives have been shown to induce the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2 and the downregulation of another anti-apoptotic protein, Mcl-1. This shifts the balance towards pro-apoptotic Bcl-2 family members, leading to the activation of caspases and the execution of apoptosis.
Structure-Activity Relationship (SAR)
Extensive research has been dedicated to understanding the structure-activity relationships of Hemiasterlin analogues to optimize their potency, selectivity, and pharmacokinetic profiles. The Hemiasterlin molecule is composed of three amino acid residues, designated as A, B, and C fragments.[3]
-
Fragment A (N-terminus): Modifications at this position have a significant impact on activity. Replacing the indole ring of Hemiasterlin with a phenyl group led to the development of Taltobulin (HTI-286), a potent synthetic analogue.[3] Further exploration of various aromatic rings in this fragment has shown that meta-substituted phenyl rings can maintain high activity.[9]
-
Fragment B (Middle Amino Acid): The stereochemistry and nature of this residue are crucial for maintaining the overall conformation required for tubulin binding.
-
Fragment C (C-terminus): The C-terminal portion is also important for activity. Modifications that alter the conformational rigidity of this fragment can lead to a loss of biological activity.[3]
Key Hemiasterlin Derivatives in Development
Several Hemiasterlin derivatives have progressed to preclinical and clinical development, demonstrating the therapeutic potential of this class of compounds.
-
Taltobulin (HTI-286): A synthetic analogue where the indole group of Hemiasterlin is replaced by a phenyl group.[3] Taltobulin has shown potent in vitro activity against a wide range of cancer cell lines, including those with multidrug resistance.[10][11] It entered Phase II clinical trials for non-small cell lung cancer, but its development was halted for business reasons.[12]
-
E7974: A synthetic analogue with modifications at the N-terminus.[13] E7974 has demonstrated a favorable preclinical profile, including potent in vitro and in vivo antitumor activity.[14] It has undergone Phase I clinical trials in patients with advanced solid tumors.
Quantitative Data on Hemiasterlin Derivatives
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of key Hemiasterlin derivatives.
In Vitro Cytotoxicity (IC50)
| Derivative | Cancer Cell Line | IC50 (nM) | Reference |
| Taltobulin (HTI-286) | Leukemia (CCRF-CEM) | 0.2 ± 0.03 | [10] |
| Ovarian (1A9) | 0.6 ± 0.1 | [10] | |
| NSCLC (A549) | 1.1 ± 0.5 | [10] | |
| Breast (MX-1W) | 1.8 ± 0.6 | [10] | |
| Colon (HCT-116) | 0.7 ± 0.2 | [10] | |
| Melanoma (A375) | 1.1 ± 0.8 | [10] | |
| Hepatic Tumor Cell Lines (mean) | 2 ± 1 | [4] | |
| Hemiasterlin | P388 Murine Leukemia | ~1 | [15] |
| BF65 | A549 Lung Carcinoma | Low nanomolar range | [16] |
| BF78 | A549 Lung Carcinoma | Low nanomolar range | [16] |
In Vivo Efficacy (Tumor Growth Inhibition)
| Derivative | Xenograft Model | Dosing | Tumor Growth Inhibition (%) | Reference |
| Taltobulin (HTI-286) | Lox Melanoma | 3 mg/kg, p.o. | 97.3 | [10][11] |
| KB-3-1 Epidermoid | 3 mg/kg, p.o. | 82 | [10][11] | |
| HCT-15 Colon | 1.6 mg/kg, i.v. | 66 | [11] | |
| DLD-1 Colon | 1.6 mg/kg, i.v. | 80 | [11] | |
| MX-1W Breast | 1.6 mg/kg, i.v. | 97 | [11] | |
| KB-8-5 | 1.6 mg/kg, i.v. | 84 | [11] | |
| BF Compounds | - | - | Synergized with stilbene 5c | [16] |
Preclinical Pharmacokinetics
| Derivative | Species | Clearance (CL) | Volume of Distribution (Vss) | Half-life (t1/2) | Bioavailability (p.o.) | Reference |
| Taltobulin (HTI-286) | Mouse | - | - | - | Good | [12] |
| E7974 | - | - | - | - | - | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of Hemiasterlin derivatives.
Synthesis of Taltobulin (HTI-286)
The synthesis of Taltobulin is a multi-step process that involves the preparation of three key building blocks followed by their sequential coupling.
Detailed Protocol: The synthesis involves a convergent approach where the three amino acid fragments are synthesized separately and then coupled.[17] The stereochemistry is controlled using chiral synthons. The final product can be purified by reverse-phase HPLC.[17]
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Test compound (Hemiasterlin derivative)
-
Control compounds (e.g., paclitaxel as a polymerization promoter, vinblastine as a polymerization inhibitor)
-
96-well microplate
-
Temperature-controlled spectrophotometer or fluorometer
Procedure:
-
Prepare a tubulin solution in cold polymerization buffer containing GTP.
-
Add the test compound or control to the wells of a pre-warmed 96-well plate.
-
Initiate polymerization by adding the cold tubulin solution to the wells.
-
Immediately place the plate in the spectrophotometer pre-set to 37°C.
-
Measure the change in absorbance at 340 nm or fluorescence over time. An increase in absorbance/fluorescence indicates microtubule polymerization.
-
Analyze the data to determine the effect of the compound on the rate and extent of tubulin polymerization.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compound (Hemiasterlin derivative)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound (Hemiasterlin derivative)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., ice-cold 70% ethanol)
-
Staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for a specified time.
-
Harvest the cells (including both adherent and floating cells) and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in the DNA staining solution.
-
Incubate at room temperature in the dark for 30 minutes.
-
Analyze the samples on a flow cytometer to measure the fluorescence intensity of the DNA dye in individual cells.
-
Generate DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.
Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the microtubule network within cells.
Materials:
-
Cancer cell lines grown on coverslips
-
Test compound (Hemiasterlin derivative)
-
Fixation solution (e.g., ice-cold methanol or paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking solution (e.g., PBS with bovine serum albumin)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with the test compound.
-
Fix the cells with the appropriate fixation solution.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with the primary antibody against tubulin.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope.
Western Blot Analysis of Apoptosis Markers
Western blotting is used to detect specific proteins in a sample, such as those involved in apoptosis.[18][19][20]
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Mcl-1, anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Conclusion
Hemiasterlin and its derivatives represent a promising class of antimitotic agents with potent anticancer activity. Their unique mechanism of action, involving the inhibition of tubulin polymerization, and their ability to overcome certain mechanisms of drug resistance make them attractive candidates for further development. The continuous exploration of their structure-activity relationships will likely lead to the discovery of new analogues with even more favorable therapeutic profiles. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of cancer therapeutics.
References
- 1. Synthesis and antimitotic/cytotoxic activity of hemiasterlin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Hemiasterlin analogues incorporating an aromatic, and heterocyclic type C-terminus: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bohrium.com [bohrium.com]
- 6. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and activity of novel analogs of hemiasterlin as inhibitors of tubulin polymerization: modification of the A segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Development of hemiasterlin derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Portico [access.portico.org]
- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. blog.cellsignal.com [blog.cellsignal.com]
SC209 as a Payload for Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC209, a derivative of the natural product hemiasterlin, is a potent tubulin-targeting cytotoxic agent that has emerged as a promising payload for the development of next-generation Antibody-Drug Conjugates (ADCs). Its high potency, coupled with a reduced susceptibility to efflux by P-glycoprotein 1 (P-gp), makes it an attractive candidate for overcoming multidrug resistance in cancer therapy.[1] This technical guide provides an in-depth overview of SC209's mechanism of action, its application in ADCs, detailed experimental protocols, and a summary of its cytotoxic activity.
Mechanism of Action
SC209 exerts its cytotoxic effects by inhibiting tubulin polymerization, a critical process for microtubule formation.[1] Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, SC209 induces mitotic arrest in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.[2] A key advantage of SC209 is its ability to circumvent P-gp-mediated drug efflux, a common mechanism of resistance to many chemotherapeutic agents, including other tubulin inhibitors.
SC209 in Antibody-Drug Conjugates: The STRO-002 Case Study
A notable application of SC209 is its use in the clinical-stage ADC, STRO-002 (luveltamab tazevibulin).[3] STRO-002 is a homogeneous ADC targeting Folate Receptor Alpha (FolRα), a clinically validated target overexpressed in various solid tumors, including ovarian and endometrial cancers.[3]
The SC239 Linker-Payload
STRO-002 utilizes a sophisticated linker-payload system known as SC239. This system comprises three key components:
-
SC209 Payload: The potent 3-aminophenyl hemiasterlin warhead.[4]
-
Cleavable Linker: A cathepsin-sensitive valine-citrulline-p-aminobenzyl carbamate (vc-PABC) linker. This linker is designed to be stable in systemic circulation and to be efficiently cleaved by lysosomal proteases upon internalization into the target cancer cell, ensuring the specific release of SC209.[4][5]
-
Conjugation Handle: A dibenzocyclooctyne (DBCO) group, which enables site-specific conjugation to an antibody via copper-free click chemistry.[1][4]
The homogeneity of STRO-002, with a drug-to-antibody ratio (DAR) of approximately 4, is achieved through site-specific incorporation of the non-natural amino acid para-azidomethyl-L-phenylalanine (pAMF) into the antibody backbone, which then serves as the attachment point for the DBCO-functionalized SC239 linker-payload.[4]
Quantitative Data
The following tables summarize the available quantitative data for SC209 and the SC209-containing ADC, STRO-002.
Table 1: In Vitro Cytotoxicity of SC209
| Cell Line | Cancer Type | EC50 (nM) | Exposure Time (h) | Reference |
| Igrov1 | Ovarian Cancer | 3.6 | 120 | [6] |
| KB | Cervical Cancer | 3.9 | 120 | [6] |
| MES-SA | Uterine Sarcoma (P-gp negative) | - | - | [4] |
| MES-SA/MX2 | Uterine Sarcoma (P-gp overexpressing) | 8-fold EC50 shift compared to MES-SA | - | [4] |
Table 2: In Vitro Cytotoxicity of STRO-002 (Anti-FolRα ADC)
| Cell Line | FolRα Expression | IC50 (nM) | Reference |
| Igrov1 | Positive | 0.1 - 3 | [6] |
| OVSAHO | Positive | Potent | |
| A549 | Negative | No killing observed | |
| OVCAR-3 | Positive | - | [6] |
Table 3: In Vivo Efficacy of STRO-002
| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |
| Igrov1 | Ovarian Cancer | Single dose, 10 mg/kg | Complete regression | [6] |
| OVCAR-3 | Ovarian Cancer | Single dose, 5 mg/kg | Complete regression | [6] |
Experimental Protocols
Site-Specific Antibody Conjugation with SC239 (DBCO-vc-PABC-SC209)
This protocol describes the site-specific conjugation of the SC239 linker-payload to an antibody containing the non-natural amino acid p-azidomethyl-L-phenylalanine (pAMF) via copper-free click chemistry.
Materials:
-
Antibody containing pAMF (in a suitable buffer, e.g., PBS, pH 7.4)
-
SC239 (DBCO-vc-PABC-SC209)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Spin desalting columns (e.g., Zeba Spin Desalting Columns, 7K MWCO)
-
Amicon Ultra centrifugal filter units (10K MWCO)
-
Tris-HCl buffer (1 M, pH 8.0)
Procedure:
-
Antibody Preparation:
-
If necessary, exchange the antibody buffer to PBS, pH 7.4, using a spin desalting column or dialysis.
-
Concentrate the antibody solution to 1-10 mg/mL using an Amicon Ultra centrifugal filter unit.
-
Determine the final antibody concentration using a spectrophotometer (A280) or a protein assay (e.g., Bradford).
-
-
SC239 Stock Solution Preparation:
-
Dissolve SC239 in anhydrous DMSO to a final concentration of 10 mM. Prepare this solution fresh before use.
-
-
Conjugation Reaction:
-
To the antibody solution, add a 2-4 fold molar excess of the 10 mM SC239 stock solution.
-
The final DMSO concentration in the reaction mixture should not exceed 20%.
-
Incubate the reaction mixture overnight (12-16 hours) at 4°C with gentle mixing.
-
-
Purification of the ADC:
-
Remove unreacted SC239 by purifying the ADC using a spin desalting column equilibrated with the desired formulation buffer.
-
Alternatively, purification can be performed using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
-
Characterization of the ADC:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy, reverse-phase high-performance liquid chromatography (RP-HPLC), or mass spectrometry.
-
Assess the level of aggregation using size-exclusion chromatography (SEC).
-
Confirm the integrity of the conjugated antibody by SDS-PAGE.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method for determining the in vitro cytotoxicity of an SC209-based ADC using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
SC209-based ADC
-
Control antibody (unconjugated)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the SC209-based ADC and the control antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control antibody to the respective wells. Include wells with medium only as a blank control and wells with untreated cells as a vehicle control.
-
Incubate the plate for 72-120 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using non-linear regression analysis.
-
In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of an SC209-based ADC in a subcutaneous tumor xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or BALB/c nude)
-
Human cancer cell line for implantation
-
Matrigel (optional)
-
SC209-based ADC
-
Vehicle control (e.g., PBS)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Harvest and resuspend the cancer cells in sterile PBS, with or without Matrigel.
-
Subcutaneously inject 1-10 million cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
When the average tumor volume reaches 100-200 mm³, randomize the mice into treatment and control groups.
-
-
ADC Administration:
-
Administer the SC209-based ADC and the vehicle control to the respective groups via intravenous (IV) injection.
-
The dosing regimen (e.g., single dose or multiple doses) will depend on the specific ADC and study design.
-
-
Monitoring and Endpoints:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
The primary endpoint is typically tumor growth inhibition. Other endpoints may include tumor regression, survival, and assessment of toxicity (e.g., body weight loss, clinical signs of distress).
-
Euthanize the mice when the tumor volume reaches a predetermined size or if they show signs of significant toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the ADC-treated group compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Visualizations
Signaling Pathway of SC209-Induced Mitotic Arrest
Caption: Mechanism of SC209-induced mitotic arrest and apoptosis.
Experimental Workflow for ADC Development and Evaluation
Caption: Workflow for the development and evaluation of an SC209-based ADC.
Logical Relationship of ADC Components
Caption: Relationship between the core components of an SC209-based ADC.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utilizing panels of patient derived xenografts to aid the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sutrobio.com [sutrobio.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to the Antitumor Activity of SC209
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core antitumor activities of SC209, a potent tubulin-inhibiting cytotoxic agent. SC209, chemically known as 3-Aminophenyl Hemiasterlin, is a synthetic analog of a natural marine product and serves as the cytotoxic payload in the antibody-drug conjugate (ADC), STRO-002. This document details its mechanism of action, presents quantitative data on its efficacy, outlines experimental protocols for its evaluation, and visualizes key cellular pathways and experimental workflows.
Core Mechanism of Action
SC209 exerts its antitumor effects primarily by inhibiting tubulin polymerization.[1] By binding to the vinca-peptide site of tubulin, it disrupts the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[1] This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.[2][3] A notable characteristic of SC209 is its reduced potential for efflux by the P-glycoprotein 1 (P-gp) drug pump, which may render it effective against multidrug-resistant tumors.[1][4]
Quantitative Data on SC209 Efficacy
The following tables summarize the in vitro potency and cytotoxic activity of SC209 and the antibody-drug conjugate STRO-002, which utilizes SC209 as its payload.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | Target | Assay Type | Potency | Reference |
| SC209 | Tubulin | Polymerization Assay | Similar to MMAE, More potent than maytansine | [1] |
Table 2: In Vitro Cytotoxicity of SC209 and Related Compounds
| Compound | Cell Line | Target | EC50/IC50 | Reference |
| STRO-002 | Igrov1 | Folate Receptor α | 0.1 - 3 nM | [5] |
| STRO-002 | OVCAR-3 | Folate Receptor α | - | [5] |
| SC209 | MES-SA/MX2 (P-gp expressing) | Tubulin | Weak substrate for P-gp | [1][5] |
| DM4 | MES-SA/MX2 (P-gp expressing) | Tubulin | P-gp substrate | [1] |
| MMAE | MES-SA/MX2 (P-gp expressing) | Tubulin | P-gp substrate | [1] |
Table 3: In Vivo Antitumor Activity of STRO-002 (SC209-ADC)
| Tumor Model | Treatment | Dosage | Outcome | Reference |
| Igrov-1 Xenograft | STRO-002 (single dose) | 10 mg/kg | Complete Regression | [5] |
| OVCAR-3 Xenograft | STRO-002 (single dose) | 5 mg/kg | Complete Regression | [5] |
| Igrov-1 Xenograft | STRO-002 + Carboplatin | - | Enhanced Efficacy | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Tubulin Polymerization Assay
This assay measures the effect of SC209 on the in vitro assembly of microtubules.
-
Principle: The polymerization of tubulin into microtubules increases the turbidity of a solution, which can be measured spectrophotometrically at 340 nm.[6][7] Alternatively, a fluorescence-based assay can be used where a fluorescent reporter incorporates into the polymerizing microtubules, leading to an increase in fluorescence.[8][9]
-
Materials:
-
Purified tubulin (e.g., bovine brain tubulin)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[2]
-
GTP solution (1 mM final concentration)[2]
-
Glycerol (for enhancing polymerization)[2]
-
SC209 and control compounds (e.g., paclitaxel as a stabilizer, vinblastine as a destabilizer)
-
Temperature-controlled spectrophotometer or fluorometer with a 96-well plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing tubulin, polymerization buffer, and GTP on ice.
-
Add SC209 or control compounds at various concentrations to the wells of a pre-warmed 96-well plate.
-
Initiate polymerization by adding the cold tubulin solution to the wells, bringing the final volume to the desired amount (e.g., 100 µL).
-
Immediately place the plate in the spectrophotometer/fluorometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm or fluorescence at appropriate excitation/emission wavelengths at regular intervals (e.g., every 30 seconds) for a set period (e.g., 60-90 minutes).[10]
-
Plot the change in absorbance/fluorescence over time to generate polymerization curves.
-
Analyze the curves to determine the effect of SC209 on the nucleation, growth, and steady-state phases of tubulin polymerization.
-
Cell Viability (Cytotoxicity) Assay
This assay determines the concentration of SC209 that inhibits the growth of cancer cell lines by 50% (IC50).
-
Principle: Various methods can be used to assess cell viability, such as measuring metabolic activity (e.g., MTT or CellTiter-Glo assays) or cell membrane integrity.[11]
-
Materials:
-
Cancer cell lines of interest (e.g., ovarian, endometrial)
-
Complete cell culture medium
-
SC209 and control compounds
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader capable of measuring absorbance or luminescence
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of SC209 and control compounds in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the compounds.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the reaction to occur.
-
Measure the absorbance or luminescence using a plate reader.
-
Plot the cell viability against the compound concentration and use a sigmoidal dose-response curve to calculate the IC50 value.[11]
-
Cell Cycle Analysis
This assay determines the effect of SC209 on the distribution of cells in different phases of the cell cycle.
-
Principle: The DNA content of cells varies depending on the phase of the cell cycle (G0/G1, S, G2/M). Staining the DNA with a fluorescent dye like propidium iodide (PI) allows for the quantification of cells in each phase by flow cytometry.[12][13]
-
Materials:
-
Cancer cell lines
-
SC209 and control compounds
-
Phosphate-buffered saline (PBS)
-
Ethanol (for fixation)
-
Propidium iodide (PI) staining solution containing RNase
-
Flow cytometer
-
-
Procedure:
-
Treat cells with SC209 or control compounds for a specific duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI/RNase staining solution and incubate in the dark at room temperature for 20-30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to generate histograms of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Apoptosis Assay
This assay quantifies the induction of programmed cell death by SC209.
-
Principle: Apoptosis is characterized by specific cellular changes, such as the externalization of phosphatidylserine (PS) on the cell membrane and DNA fragmentation. Annexin V, a protein that binds to PS, conjugated to a fluorescent dye (e.g., FITC), can be used with a viability dye like propidium iodide (PI) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[6]
-
Materials:
-
Cancer cell lines
-
SC209 and control compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with SC209 or control compounds for the desired time.
-
Harvest both floating and adherent cells and wash them with cold PBS.
-
Resuspend the cells in the 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use the fluorescence signals to differentiate and quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
In Vivo Xenograft Tumor Model
This study evaluates the antitumor efficacy of SC209, typically as part of an ADC like STRO-002, in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the treatment on tumor growth is monitored over time.[1][14]
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line of interest
-
STRO-002 (or other SC209 formulation) and vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of the cancer cells into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[1]
-
Administer STRO-002 (e.g., via intravenous injection) and the vehicle control according to the planned dosing schedule.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Plot the mean tumor volume over time for each group to assess the antitumor efficacy.
-
Visualizations
The following diagrams illustrate the signaling pathway, experimental workflow, and logical relationships of SC209's antitumor activity.
Caption: SC209's mechanism of action within a cancer cell.
Caption: Experimental workflow for evaluating SC209's antitumor activity.
Caption: Logical flow of SC209's antitumor mechanism.
References
- 1. 2.8. In vivo tumor xenograft studies in mice [bio-protocol.org]
- 2. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. cytoskeleton.com [cytoskeleton.com]
- 8. Tubulin and microtubule based assays, compound screening, drug screening, pre-clinical drug screen for tubulin inhibitors and microtubule inhibitors. [cytoskeleton.com]
- 9. cytoskeleton.com [cytoskeleton.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. medsci.org [medsci.org]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Generation of Antibody-Drug Conjugate Resistant Models [mdpi.com]
P-glycoprotein 1 Resistance and Novel Counteracting Strategies: A Technical Guide on MS-209 and SC209
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary driver of this phenomenon is the overexpression of the ATP-binding cassette (ABC) transporter, P-glycoprotein 1 (P-gp), also known as multidrug resistance protein 1 (MDR1). Encoded by the ABCB1 gene, P-gp functions as an ATP-dependent efflux pump, actively transporting a broad spectrum of structurally diverse anticancer drugs out of tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. This technical guide provides an in-depth exploration of P-gp-mediated resistance and two distinct strategies to counteract it, exemplified by the P-gp inhibitor MS-209 (dofequidar fumarate) and the novel antibody-drug conjugate (ADC) payload SC209 .
Core Concepts of P-glycoprotein 1 Mediated Resistance
P-gp is a 170 kDa transmembrane glycoprotein consisting of two homologous halves, each containing a transmembrane domain (TMD) and a nucleotide-binding domain (NBD). The TMDs recognize and bind to a wide array of hydrophobic substrates, while the NBDs bind and hydrolyze ATP to power the conformational changes required for drug efflux. The expression of P-gp can be intrinsically present in certain tumor types or acquired in response to chemotherapy.
Mechanism of Action of P-glycoprotein
The transport cycle of P-gp is a complex process involving substrate binding, ATP hydrolysis, and conformational changes that result in the extrusion of the substrate from the cell. This process effectively lowers the intracellular concentration of chemotherapeutic agents to sub-lethal levels, conferring resistance.
Diagram 1: Simplified P-glycoprotein Efflux Mechanism
Caption: Simplified workflow of P-gp mediated drug efflux.
Strategy 1: Direct Inhibition of P-glycoprotein with MS-209 (Dofequidar Fumarate)
MS-209 is a third-generation, orally active quinoline derivative that acts as a potent and specific inhibitor of P-gp.[1] Its mechanism of action involves direct, competitive inhibition of the transporter, thereby restoring the intracellular concentration and efficacy of co-administered chemotherapeutic agents.[1]
Quantitative Data for MS-209
The efficacy of MS-209 in reversing P-gp-mediated resistance has been quantified in several preclinical and clinical studies.
| Parameter | Value | Cell Line/System | Substrate | Reference |
| Apparent Ki | 0.4 µM | Caco-2 cells | Paclitaxel | [2] |
| Paclitaxel Bioavailability Increase (oral, rats) | 1.4-fold | Sprague-Dawley rats | Paclitaxel | [2] |
| Paclitaxel AUC Increase (oral, rats) | 1.9-fold | Sprague-Dawley rats | Paclitaxel | [2] |
| Paclitaxel AUC Increase (i.v., rats) | 1.3-fold | Sprague-Dawley rats | Paclitaxel | [2] |
| Maximum Tolerated Dose (with Docetaxel) | 1,200 mg | Human Phase I Trial | Docetaxel | [3] |
Table 1: Quantitative analysis of MS-209's effect on P-gp mediated transport.
Experimental Protocols: Evaluating MS-209
This assay is a standard in vitro model to assess the potential of a compound to be a substrate or inhibitor of intestinal P-gp.
Objective: To determine the apparent inhibitory constant (Ki) of MS-209 on the P-gp mediated efflux of a substrate like paclitaxel.
Materials:
-
Caco-2 cells (passages 25-40)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
Hank's Balanced Salt Solution (HBSS)
-
[3H]-Paclitaxel
-
MS-209
-
Liquid scintillation counter
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity (typically >200 Ω·cm2).
-
Transport Study:
-
Wash the monolayers with pre-warmed HBSS.
-
Add HBSS containing [3H]-paclitaxel (e.g., 100 nM) to either the apical (A) or basolateral (B) chamber.
-
To assess inhibition, add varying concentrations of MS-209 to both chambers.
-
Incubate at 37°C with 5% CO2 for a defined period (e.g., 2 hours).
-
Collect samples from the receiver chamber at specified time points.
-
-
Quantification: Determine the concentration of [3H]-paclitaxel in the samples using a liquid scintillation counter.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). The Ki is determined by analyzing the inhibition of B-to-A transport at different MS-209 concentrations.
Diagram 2: Caco-2 Permeability Assay Workflow
Caption: Workflow for a Caco-2 permeability assay.
Objective: To evaluate the effect of MS-209 on the oral bioavailability of a P-gp substrate like paclitaxel in an animal model.
Materials:
-
Male Sprague-Dawley rats or BALB/c mice
-
Paclitaxel
-
MS-209
-
Vehicle for oral and intravenous administration
-
Blood collection supplies
-
HPLC-MS/MS for drug quantification
Procedure:
-
Animal Groups: Divide animals into four groups:
-
Group 1: Paclitaxel i.v.
-
Group 2: Paclitaxel i.v. + MS-209 p.o.
-
Group 3: Paclitaxel p.o.
-
Group 4: Paclitaxel p.o. + MS-209 p.o.
-
-
Dosing:
-
Administer MS-209 (e.g., 100 mg/kg) or vehicle orally.
-
After a set time (e.g., 30 minutes), administer paclitaxel (e.g., 10 mg/kg i.v. or 100 mg/kg p.o.).
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or cardiac puncture.
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Quantification: Determine the plasma concentration of paclitaxel using a validated HPLC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC, Cmax, and Tmax. Oral bioavailability (F%) is calculated as: (AUCoral / Doseoral) / (AUCi.v. / Dosei.v.) x 100.
Strategy 2: Reduced P-gp Efflux with ADC Payload SC209
SC209 (3-Aminophenyl Hemiasterlin) is a potent tubulin-targeting cytotoxin designed as a payload for antibody-drug conjugates (ADCs), such as STRO-002.[4][5] A key feature of SC209 is its reduced potential for efflux by P-gp compared to other tubulin-inhibiting payloads like MMAE and DM4.[4] This property makes ADCs carrying SC209 less susceptible to P-gp-mediated resistance.
Quantitative Data for SC209
The cytotoxic activity of SC209 and its relative susceptibility to P-gp have been evaluated in vitro.
| Parameter | Value | Cell Line | Condition | Reference |
| EC50 (Cytotoxicity) | 3.6 nM | Igrov1 (FolRα-positive) | 120 h incubation | [5] |
| EC50 (Cytotoxicity) | 3.9 nM | KB (FolRα-positive) | 120 h incubation | [5] |
| Cytotoxicity Fold Change (+/- P-gp inhibitor) | ~2-fold | MES-SA/MX2 (P-gp overexpressing) | vs. DM4 (~20-fold) & MMAE (>100-fold) | [4] |
Table 2: In vitro activity and P-gp substrate liability of SC209.
Experimental Protocols: Evaluating SC209
Objective: To assess the susceptibility of SC209 to P-gp mediated efflux by comparing its cytotoxicity in the presence and absence of a P-gp inhibitor.
Materials:
-
P-gp overexpressing cell line (e.g., MES-SA/MX2) and its parental sensitive cell line (e.g., MES-SA)
-
SC209, DM4, MMAE
-
P-gp inhibitor (e.g., verapamil or GF120918)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed both the P-gp overexpressing and parental cell lines in 96-well plates and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of SC209, DM4, and MMAE.
-
For the inhibition arm, pre-incubate the cells with a P-gp inhibitor for a short period (e.g., 1 hour).
-
Add the cytotoxic agents to the wells.
-
-
Incubation: Incubate the plates for a period relevant to the mechanism of action of the cytotoxin (e.g., 72-120 hours).
-
Viability Assessment: Add the cell viability reagent and measure the signal according to the manufacturer's instructions (e.g., absorbance for MTT, luminescence for CellTiter-Glo®).
-
Data Analysis: Plot cell viability versus drug concentration and determine the EC50 values using a non-linear regression model. The fold change in EC50 in the P-gp overexpressing line with and without the inhibitor indicates the degree of P-gp substrate liability.
Diagram 3: Logic of the P-gp Substrate Liability Assay
Caption: Logical workflow for assessing P-gp substrate liability.
Signaling Pathways in P-glycoprotein Regulation
The expression of P-gp is regulated by a complex network of signaling pathways, often activated in response to cellular stress induced by chemotherapy. Understanding these pathways offers potential targets for downregulating P-gp expression.
Diagram 4: Key Signaling Pathways Regulating P-gp Expression
Caption: Signaling pathways involved in P-gp expression.
Conclusion
Overcoming P-glycoprotein-mediated multidrug resistance is a critical goal in cancer therapy. This technical guide has detailed two distinct and promising strategies: the direct, competitive inhibition of P-gp with small molecules like MS-209, and the development of ADC payloads such as SC209 that are poor substrates for P-gp efflux. The provided quantitative data, experimental protocols, and pathway diagrams offer a comprehensive resource for researchers and drug development professionals working to combat this significant challenge in oncology. The continued exploration of these and other novel approaches will be essential in improving the efficacy of chemotherapy for patients with resistant tumors.
References
- 1. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome inhibitors can alter the signaling pathways and attenuate the P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sutrobio.com [sutrobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
SC209: A Novel Microtubule-Targeting Cytotoxin for Advanced Cancer Therapies
An In-depth Technical Guide on the Core Principles and Applications of SC209 in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC209, a derivative of the potent antimitotic agent hemiasterlin, has emerged as a critical component in the development of next-generation cancer therapeutics. This technical whitepaper provides a comprehensive overview of SC209, focusing on its mechanism of action, its integration into Antibody-Drug Conjugates (ADCs), and the preclinical and clinical data supporting its therapeutic potential. The document is intended to serve as a detailed resource for researchers and drug development professionals in the field of oncology.
SC209 is a synthetically accessible small molecule that functions as a tubulin-targeting agent. Its primary application is as a cytotoxic payload in ADCs, a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. Unlike traditional chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells. SC209's unique properties, including its high potency and reduced susceptibility to efflux by P-glycoprotein 1 (P-gp1), make it an attractive payload for this therapeutic modality.
Mechanism of Action
The primary mechanism of action of SC209 is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), intracellular transport, and the maintenance of cell structure. By binding to tubulin, the protein subunit of microtubules, SC209 disrupts the dynamics of microtubule assembly and disassembly. This interference leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.
A key advantage of SC209 is its ability to overcome one of the common mechanisms of multidrug resistance in cancer. The P-glycoprotein 1 drug pump is a transmembrane protein that can actively transport a wide range of chemotherapy drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. SC209 has been shown to have a lower potential for being a substrate for P-gp1 compared to other tubulin-targeting payloads, suggesting it may be effective in treating cancers that have developed resistance to other therapies.[1][2][3][4]
SC209 in Antibody-Drug Conjugates: The Case of STRO-002
The most prominent application of SC209 to date is as the cytotoxic payload in the ADC STRO-002 (luveltamab tazevibulin). STRO-002 is an ADC designed to target Folate Receptor Alpha (FRα), a cell surface receptor that is highly expressed in a variety of solid tumors, including ovarian and endometrial cancers, but has limited expression in normal tissues.[2][4][5]
The STRO-002 conjugate consists of three main components:
-
A high-affinity anti-FRα antibody: This component provides the specificity of the ADC, directing it to cancer cells that overexpress FRα.
-
A cleavable linker: This linker connects the antibody to the SC209 payload. It is designed to be stable in the bloodstream but is cleaved by enzymes, such as cathepsins, that are present at high concentrations within the lysosomes of cancer cells.[3]
-
The SC209 payload: Upon internalization of the ADC into the target cancer cell and cleavage of the linker, SC209 is released into the cytoplasm where it can exert its cytotoxic effects.[4]
The targeted delivery of SC209 via STRO-002 aims to maximize the therapeutic window by increasing the concentration of the cytotoxic agent at the tumor site while minimizing systemic exposure and associated toxicities.
Quantitative Data
The following tables summarize the key quantitative data from preclinical and clinical studies of SC209 and STRO-002.
Table 1: In Vitro Cytotoxicity of SC209
| Cell Line | Cancer Type | Target | EC50 (nM) |
| Igrov1 | Ovarian | FolRα-positive | 3.6[1] |
| KB | Cervical | FolRα-positive | 3.9[1] |
Table 2: Clinical Trial Data for STRO-002 in Platinum-Resistant Ovarian Cancer (Phase I)
| Patient Population | Number of Patients | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
| Platinum-resistant or recurrent ovarian cancer (≥2 lines of therapy) | 41 | 31.7%[5] | 4.3 months[5] |
| FRα TPS >25% | 32 | 37.5%[5] | 6.1 months[5] |
Experimental Protocols
Detailed experimental protocols for the characterization of SC209 and STRO-002 are proprietary and not fully available in the public domain. However, based on the published literature, the following are representative methodologies for key experiments.
In Vitro Cytotoxicity Assay
This protocol outlines a general procedure for assessing the cytotoxic activity of SC209 or an SC209-containing ADC against cancer cell lines.
-
Cell Culture: Culture the target cancer cell lines (e.g., Igrov1, KB) in appropriate media and conditions until they reach logarithmic growth phase.
-
Cell Seeding: Harvest the cells and seed them into 96-well microplates at a predetermined density (e.g., 5,000 cells/well). Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of SC209 or STRO-002 in the appropriate cell culture medium.
-
Treatment: Remove the existing media from the cell plates and add the media containing the different concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 120 hours).[1]
-
Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescent assay (e.g., CellTiter-Glo).
-
Data Analysis: Measure the signal from each well using a plate reader. Normalize the data to the untreated control and plot the cell viability against the compound concentration. Calculate the EC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Tubulin Polymerization Assay
This protocol describes a general method to determine the effect of SC209 on tubulin polymerization in vitro.
-
Reagent Preparation: Reconstitute purified tubulin protein in a suitable buffer (e.g., G-PEM buffer). Prepare a stock solution of SC209 in a solvent such as DMSO.
-
Reaction Setup: In a 96-well plate, add the tubulin solution to wells containing either SC209 at various concentrations, a known tubulin inhibitor (e.g., nocodazole), a known tubulin stabilizer (e.g., paclitaxel), or a vehicle control (DMSO).
-
Initiation of Polymerization: Initiate tubulin polymerization by adding GTP and incubating the plate at 37°C.
-
Measurement: Monitor the change in absorbance at 340 nm over time using a temperature-controlled plate reader. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves for the SC209-treated samples to the controls to determine its effect on the rate and extent of tubulin polymerization.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of the STRO-002 Antibody-Drug Conjugate.
Caption: General workflow for an in vitro cytotoxicity assay.
Conclusion
SC209 represents a significant advancement in the field of cytotoxic payloads for antibody-drug conjugates. Its potent tubulin-targeting activity, combined with a reduced susceptibility to P-gp1-mediated efflux, positions it as a valuable tool in the development of novel cancer therapies. The clinical development of STRO-002 provides a compelling example of how the unique properties of SC209 can be leveraged to create a targeted therapeutic with promising activity in difficult-to-treat cancers. Further research into SC209 and its application in other ADC constructs is warranted to fully explore its therapeutic potential across a broader range of malignancies.
References
- 1. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. cytoskeleton.com [cytoskeleton.com]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
SC209 Antibody-Drug Conjugate: Application Notes and Protocols for Site-Specific Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the site-specific conjugation of the cytotoxic drug SC209 to a monoclonal antibody, creating a potent antibody-drug conjugate (ADC). The SC209 ADC, exemplified by STRO-002, is an innovative therapeutic that leverages the specificity of a monoclonal antibody to deliver the highly potent tubulin-targeting agent, 3-aminophenyl hemiasterlin (SC209), directly to cancer cells. This approach enhances the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity.[1][2]
The conjugation strategy for the SC209 ADC is based on a site-specific, copper-free "click chemistry" reaction.[3] This methodology involves the genetic incorporation of a non-natural amino acid, para-azidomethyl-L-phenylalanine (pAMF), into the antibody backbone. The azide group on pAMF reacts with a dibenzocyclooctyne (DBCO) moiety attached to the linker-drug construct in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[3][4][5] This results in a homogeneous ADC with a precise drug-to-antibody ratio (DAR), a critical factor for ensuring consistent efficacy and safety.[3][6]
The specific ADC discussed in the literature, STRO-002, targets the Folate Receptor Alpha (FolRα), a clinically validated antigen overexpressed in various solid tumors, including ovarian and endometrial cancers.[3][6][7] The linker system, SC239, is a cleavable valine-citrulline-p-aminobenzyl carbamate (vc-PABA) linker designed to be stable in circulation and release the active SC209 payload upon internalization into the target cancer cell and subsequent cleavage by lysosomal proteases.[3][8]
Quantitative Data Summary
The following tables summarize key quantitative data for the SC209 ADC (STRO-002).
Table 1: Physicochemical and Pharmacokinetic Properties of STRO-002
| Parameter | Value | Reference |
| Drug-to-Antibody Ratio (DAR) | ~4 (specifically 3.95 by LC-MS) | [6] |
| Antibody Target | Folate Receptor Alpha (FolRα) | [2][3] |
| Cytotoxic Payload | SC209 (3-aminophenyl hemiasterlin) | [3] |
| Linker | SC239 (cleavable val-cit-PABA with DBCO) | [3][8] |
| Conjugation Chemistry | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | [3] |
| In Vivo Stability (mouse) | No change in DAR for up to 21 days | [3][6] |
| Half-life (mouse) | 6.4 days | [3] |
Table 2: In Vitro Cytotoxicity of STRO-002 in FolRα-Positive Cancer Cell Lines
| Cell Line | Indication | IC50 (nM) | Reference |
| Igrov1 | Ovarian Cancer | 0.1 - 3 | [9] |
| OVCAR3 | Ovarian Cancer | Not explicitly stated, but potent activity shown | [6] |
| KB | Ovarian Cancer | Not explicitly stated, but potent activity shown | [8] |
| Endometrial Cancer Cell Lines | Endometrial Cancer | 0.1 - 3 | [9] |
Experimental Protocols
Protocol 1: Site-Specific Antibody-Drug Conjugation via Copper-Free Click Chemistry
This protocol describes a representative method for the site-specific conjugation of a DBCO-functionalized linker-drug (e.g., SC239) to an azide-containing monoclonal antibody.
Materials:
-
Azide-modified monoclonal antibody (containing p-azidomethyl-L-phenylalanine) in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
DBCO-linker-SC209 (e.g., SC239) dissolved in an organic solvent (e.g., DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
-
Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, LC-MS system)
Procedure:
-
Antibody Preparation:
-
Start with a purified stock of the azide-modified monoclonal antibody at a known concentration (e.g., 5-10 mg/mL).
-
If necessary, perform a buffer exchange into the desired reaction buffer (PBS, pH 7.4) using a suitable method like dialysis or spin columns.
-
-
Preparation of DBCO-Linker-Drug Solution:
-
Prepare a stock solution of the DBCO-linker-SC209 construct in an appropriate organic solvent like DMSO (e.g., 10 mM).
-
Immediately before use, dilute the stock solution to the desired concentration for the conjugation reaction.
-
-
Conjugation Reaction:
-
In a reaction vessel, add the azide-modified antibody to the reaction buffer.
-
Add the DBCO-linker-SC209 solution to the antibody solution. A molar excess of the linker-drug (e.g., 5-10 fold molar excess relative to the azide groups on the antibody) is typically used to drive the reaction to completion.
-
The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should be kept low (typically <10%) to maintain antibody stability.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specified duration (e.g., 4-24 hours). The reaction progress can be monitored by LC-MS.
-
-
Purification of the ADC:
-
Following the incubation period, purify the resulting ADC from unreacted linker-drug and other impurities.
-
Size Exclusion Chromatography (SEC) is a common method to separate the larger ADC from the smaller, unreacted components.
-
Hydrophobic Interaction Chromatography (HIC) can also be used for purification and to separate different DAR species.[]
-
Collect the fractions containing the purified ADC.
-
-
Characterization of the ADC:
-
Concentration: Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.
-
Drug-to-Antibody Ratio (DAR): The average DAR can be determined by several methods, including:
-
UV-Vis Spectroscopy: By measuring the absorbance at two wavelengths (e.g., 280 nm for the antibody and a wavelength specific to the drug), the concentrations of both the antibody and the drug can be determined, and the DAR calculated.[][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more precise method that can determine the distribution of different DAR species and provide a more accurate average DAR.[][13][14]
-
-
Purity and Aggregation: Analyze the purity and extent of aggregation of the final ADC product using SEC.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the in vitro potency (IC50) of the SC209 ADC on FolRα-positive cancer cells.
Materials:
-
FolRα-positive cancer cell line (e.g., Igrov1)
-
FolRα-negative cancer cell line (for specificity control)
-
Complete cell culture medium
-
SC209 ADC (STRO-002)
-
Free SC209 drug (for comparison)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the FolRα-positive and FolRα-negative cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in complete culture medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the SC209 ADC and the free SC209 drug in complete culture medium.
-
Remove the medium from the wells and add the different concentrations of the ADC or free drug to the respective wells. Include untreated control wells (medium only).
-
Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plates overnight in the dark at 37°C.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using a suitable software.
-
Visualizations
Figure 1: Experimental workflow for the site-specific conjugation of SC209.
Figure 2: Mechanism of action of the SC209 ADC (STRO-002).
References
- 1. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current approaches for purification of antibody-drug conjugates. | Semantic Scholar [semanticscholar.org]
- 3. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. chempep.com [chempep.com]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 12. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 13. lcms.cz [lcms.cz]
- 14. sciex.com [sciex.com]
Application Notes and Protocols for SC209 in Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC209, a derivative of 3-aminophenyl hemiasterlin, is a potent cytotoxic agent that targets tubulin.[1][2] Its mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and subsequent apoptosis. This makes SC209 a compound of significant interest in cancer research and for the development of Antibody-Drug Conjugates (ADCs).[1][2] Notably, SC209 has shown reduced susceptibility to efflux by the P-glycoprotein 1 (P-gp) drug pump, a common mechanism of multidrug resistance in cancer cells.[3]
These application notes provide detailed protocols for assessing the cytotoxicity of SC209 in cancer cell lines, methods for visualizing its effects on microtubule architecture, and an overview of the key signaling pathways involved in its cytotoxic action.
Data Presentation
The cytotoxic activity of SC209 has been evaluated in various cancer cell lines. The following table summarizes the reported half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | Parameter | Value (nM) | Reference |
| Igrov1 | Ovarian Cancer | EC50 | 3.6 | [1][2] |
| KB | Cervical Cancer | EC50 | 3.9 | [1][2] |
| FolRα-positive Ovarian Cancer Cell Lines | Ovarian Cancer | IC50 | 0.1 - 3 | [4] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cell viability upon treatment with SC209 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
SC209 (stock solution prepared in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO, or 0.04 N HCl in isopropanol)
-
Multichannel pipette
-
Plate reader (capable of measuring absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of SC209 in complete culture medium from the stock solution. A typical concentration range to test would be from 0.01 nM to 100 nM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest SC209 concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared SC209 dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 48, 72, or 120 hours) at 37°C and 5% CO2.[1][2]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the SC209 concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of SC209 that inhibits cell viability by 50%, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualization of Microtubule Disruption by Immunofluorescence
This protocol describes how to visualize the effect of SC209 on the microtubule network within cells using immunofluorescence staining.
Materials:
-
Cancer cell lines
-
Glass coverslips (sterile)
-
6-well plates
-
SC209
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-α-tubulin antibody (mouse or rabbit)
-
Secondary antibody: Fluorescently-labeled anti-mouse or anti-rabbit IgG (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips placed in 6-well plates and allow them to attach overnight.
-
Treat the cells with SC209 at a concentration known to induce cytotoxicity (e.g., 10x the IC50 value) and a vehicle control for a predetermined time (e.g., 24 hours).
-
-
Fixation:
-
Carefully wash the cells twice with PBS.
-
Fix the cells by incubating with the fixation solution for 10-15 minutes at room temperature (for paraformaldehyde) or -20°C (for methanol).
-
Wash the cells three times with PBS.
-
-
Permeabilization and Blocking:
-
If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating the cells with blocking buffer for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate the cells with a DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using a drop of mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope. Acquire images of the microtubule network (e.g., green fluorescence) and nuclei (blue fluorescence). Compare the morphology of microtubules in SC209-treated cells to the vehicle-treated control cells.
-
Visualizations
Caption: A schematic overview of the experimental workflow for determining the cytotoxicity of SC209 using an MTT assay.
Caption: A simplified diagram of the signaling cascade initiated by SC209, leading to apoptosis.
Mechanism of Action: Signaling Pathways
SC209 exerts its cytotoxic effects by interfering with the normal function of microtubules. This disruption triggers a cascade of signaling events that culminate in programmed cell death, or apoptosis.
-
Inhibition of Tubulin Polymerization: SC209 binds to tubulin, the fundamental protein subunit of microtubules.[1][2] This interaction inhibits the polymerization of tubulin into microtubules, thereby disrupting the dynamic equilibrium between microtubule assembly and disassembly.
-
Mitotic Spindle Disruption and G2/M Arrest: The proper formation and function of the mitotic spindle, which is composed of microtubules, is essential for chromosome segregation during mitosis. By disrupting microtubule dynamics, SC209 leads to the formation of a defective mitotic spindle. This activates the spindle assembly checkpoint, causing the cell cycle to arrest in the G2/M phase.
-
Activation of Apoptotic Pathways: Prolonged G2/M arrest triggers intracellular stress signals that activate apoptotic pathways. Key signaling molecules and pathways implicated in this process include:
-
JNK (c-Jun N-terminal kinase) Pathway: The stress induced by microtubule disruption can lead to the activation of the JNK signaling pathway, which in turn can promote apoptosis.
-
p53 Activation: The tumor suppressor protein p53 can be activated in response to cellular stress, including mitotic arrest, and can initiate apoptosis.
-
Bcl-2 Family Proteins: The disruption of the microtubule network can lead to the release and activation of pro-apoptotic members of the Bcl-2 family, such as Bim, from the microtubule-associated motor protein complex. This promotes the permeabilization of the outer mitochondrial membrane.
-
-
Mitochondrial-Mediated Apoptosis: The activation of pro-apoptotic Bcl-2 family proteins leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. This initiates the activation of a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to the dismantling of the cell.
References
Application Note: SC209 Tubulin Polymerization Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell structure. The dynamic nature of microtubules, characterized by phases of polymerization (assembly) and depolymerization (disassembly), makes them a key target for anticancer drug development. Compounds that interfere with tubulin polymerization can disrupt mitosis and induce apoptosis in rapidly dividing cancer cells.
The SC209 Tubulin Polymerization Assay provides a robust in vitro method to screen for and characterize compounds that modulate microtubule assembly. This assay measures the change in turbidity or fluorescence resulting from the polymerization of tubulin into microtubules.[1][2] An increase in light scattering (turbidity) at 340-350 nm is directly proportional to the mass of the microtubule polymer formed.[1] This application note provides a detailed protocol for utilizing a tubulin polymerization assay to identify and characterize potential inhibitors and enhancers of microtubule formation.
Principle of the Assay
The assay is based on the principle that tubulin heterodimers polymerize to form microtubules in the presence of GTP and at a temperature of 37°C.[1][3] This polymerization process can be monitored by measuring the increase in absorbance (turbidity) at 340 nm or 350 nm.[1] The polymerization reaction typically exhibits three phases: a lag phase (nucleation), a growth phase (elongation), and a steady-state phase (equilibrium).[1] Compounds that affect tubulin polymerization will alter the kinetics of this curve. For instance, polymerization enhancers like paclitaxel will often eliminate the nucleation phase and increase the rate of polymerization, while inhibitors like nocodazole will suppress polymerization.[1][4]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Storage Temperature |
| Tubulin (Bovine or Porcine) | -80°C |
| Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) | -20°C or 4°C |
| GTP Stock Solution (100 mM) | -20°C |
| Glycerol | Room Temperature |
| Paclitaxel (Control Enhancer) | -20°C |
| Nocodazole (Control Inhibitor) | -20°C |
| 96-well half-area plates | Room Temperature |
| Temperature-controlled spectrophotometer/plate reader | N/A |
Reagent Preparation
-
Tubulin Stock Solution: On the day of the experiment, thaw the tubulin vial on ice. Once thawed, it should be used within an hour. Dilute the tubulin to the desired final concentration (e.g., 2-4 mg/mL) with ice-cold Polymerization Buffer containing GTP.
-
Polymerization Buffer (1x): Prepare the 1x Polymerization Buffer from a 5x or other concentrated stock by diluting with distilled water. Keep on ice.
-
GTP Working Solution: Prepare a 10 mM GTP working solution by diluting the 100 mM stock with Polymerization Buffer. Keep on ice.
-
Test Compound Preparation: Dissolve test compounds in an appropriate solvent (e.g., DMSO). The final concentration of the solvent in the assay should not exceed a level that affects polymerization (typically ≤2% for DMSO). Prepare a series of dilutions of the test compound.
-
Control Solutions: Prepare working solutions of paclitaxel (e.g., 10 µM final concentration) and nocodazole (e.g., 10 µM final concentration) in the appropriate buffer.[1] Note that paclitaxel should be diluted in room temperature buffer to avoid precipitation.[1]
Assay Procedure (Absorbance-Based)
-
Plate Preparation: Pre-warm a 96-well half-area plate to 37°C in a temperature-controlled plate reader for at least 30 minutes.[5]
-
Reaction Mix Preparation (on ice):
-
In microcentrifuge tubes on ice, prepare the reaction mixtures. A typical 100 µL reaction is detailed in the table below.
-
Add Polymerization Buffer, GTP, and the test compound or control to each well.
-
For control wells, add buffer only (for baseline) and buffer with the respective control compounds (paclitaxel and nocodazole).[1]
-
-
Initiate Polymerization:
-
To initiate the polymerization, add the cold tubulin solution to each well. It is recommended to use a multichannel pipette for simultaneous addition to minimize timing variations.[1]
-
Mix gently by pipetting up and down, avoiding the introduction of air bubbles.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed 37°C plate reader.
-
Measure the absorbance at 340 nm or 350 nm every 30-60 seconds for 60-90 minutes.[1] Shaking the plate between readings may be beneficial if the instrument has this option.
-
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Tubulin Concentration | 2 - 4 mg/mL (~20 - 40 µM) | Higher concentrations can lead to a stronger signal.[1][3] |
| GTP Concentration | 1 mM | Essential for tubulin polymerization.[1] |
| Glycerol Concentration | 0 - 15% | Enhances polymerization; lower concentrations are better for detecting enhancers.[3] |
| Reaction Volume | 50 - 100 µL | Dependent on the plate type (half-area recommended).[1] |
| Incubation Temperature | 37°C | Critical for polymerization; lower temperatures promote depolymerization.[1][3] |
| Wavelength for Absorbance | 340 - 350 nm | Measures the turbidity from microtubule formation.[1] |
| Reading Interval | 30 - 60 seconds | |
| Total Assay Time | 60 - 90 minutes | |
| Paclitaxel Control | 3 - 10 µM | A known polymerization enhancer.[1][4] |
| Nocodazole Control | 10 µM | A known polymerization inhibitor.[1] |
Visualizations
References
- 1. cytoskeleton.com [cytoskeleton.com]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cytoskeleton.com [cytoskeleton.com]
- 4. maxanim.com [maxanim.com]
- 5. cytoskeleton.com [cytoskeleton.com]
Application Notes and Protocols for the Release of SC209 from an Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic effects of a small molecule payload. The linker connecting the antibody and the payload is a critical component of ADC design, as it must remain stable in circulation and efficiently release the active drug within the target cancer cells. This document provides detailed protocols for the in vitro release and characterization of SC209, a potent tubulin-targeting cytotoxin, from an ADC. SC209, also known as 3-Aminophenyl Hemiasterlin, is conjugated to the antibody via a cathepsin B-cleavable valine-citrulline (Val-Cit) linker. The protocols outlined below describe the enzymatic cleavage of this linker to release SC209, the subsequent quantification of the released payload, and the assessment of its cytotoxic activity.
Mechanism of SC209 Release
The release of SC209 from the ADC is predicated on the enzymatic activity of cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment. The Val-Cit dipeptide sequence in the linker is specifically designed to be recognized and cleaved by cathepsin B.[][2][] Upon internalization of the ADC into the target cancer cell and trafficking to the lysosome, cathepsin B cleaves the amide bond between citrulline and the self-immolative para-aminobenzyl carbamate (PABC) spacer. This initial cleavage triggers a cascade of electronic rearrangements within the PABC spacer, leading to its fragmentation and the subsequent release of the unmodified, active SC209 payload into the cytoplasm.
ADC [label="Antibody-SC209 Conjugate\n(Val-Cit Linker)", fillcolor="#F1F3F4", style=filled]; Internalization [label="Internalization into\nTarget Cancer Cell", shape=ellipse, fillcolor="#FFFFFF"]; Lysosome [label="Trafficking to Lysosome", shape=ellipse, fillcolor="#FFFFFF"]; CathepsinB [label="Cathepsin B", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cleavage [label="Linker Cleavage", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ReleasedSC209 [label="Released SC209\n(Active Payload)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tubulin [label="Tubulin", shape=cylinder, fillcolor="#F1F3F4"]; Apoptosis [label="Cell Cycle Arrest\n& Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
ADC -> Internalization; Internalization -> Lysosome; Lysosome -> Cleavage [label="pH ~5.0"]; CathepsinB -> Cleavage [label="Enzymatic Action"]; Cleavage -> ReleasedSC209; ReleasedSC209 -> Tubulin [label="Inhibition of Polymerization"]; Tubulin -> Apoptosis; }
Figure 1: Schematic of SC209 release and mechanism of action.
Experimental Protocols
Protocol 1: In Vitro Enzymatic Release of SC209 using Cathepsin B
This protocol describes the procedure for the in vitro release of SC209 from an ADC using purified cathepsin B enzyme.
Materials:
-
SC209-ADC
-
Human Cathepsin B, purified (recombinant)
-
Assay Buffer: 20 mM Histidine Acetate, pH 5.0-6.0
-
Dithiothreitol (DTT)
-
Acetonitrile (ACN)
-
Incubator or water bath at 37-40°C
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Prepare a stock solution of the SC209-ADC in the Assay Buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of human Cathepsin B in the Assay Buffer. The final enzyme concentration in the reaction will need to be optimized, but a starting point is 0.5 mg/mL.
-
In a microcentrifuge tube, combine the SC209-ADC solution with the Cathepsin B solution. A typical enzyme-to-ADC ratio to start with is 1:10 to 1:100 (w/w). Include a control sample with no enzyme.
-
Add DTT to the reaction mixture to a final concentration of 1-5 mM to ensure the catalytic cysteine residue of cathepsin B is in a reduced state.
-
Incubate the reaction mixture at 37-40°C. The incubation time will depend on the desired extent of cleavage and should be determined empirically through a time-course experiment (e.g., sampling at 0, 1, 2, 4, 8, and 24 hours).[4][5]
-
To stop the reaction, add 3 volumes of cold acetonitrile to precipitate the antibody and enzyme.
-
Vortex the mixture and incubate at -20°C for at least 30 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.[4]
-
Carefully collect the supernatant containing the released SC209 for quantification.
| Parameter | Recommended Range | Starting Condition |
| ADC Concentration | 1 - 10 mg/mL | 5 mg/mL |
| Cathepsin B Concentration | 0.05 - 0.5 mg/mL | 0.5 mg/mL |
| Buffer | 20 mM Histidine Acetate | pH 6.0 |
| pH | 5.0 - 6.0 | pH 6.0 |
| Temperature | 37 - 40°C | 40°C |
| Incubation Time | 1 - 24 hours | 8 hours |
| DTT Concentration | 1 - 5 mM | 2 mM |
Table 1: Recommended conditions for enzymatic release of SC209.
subgraph "cluster_Preparation" { label = "Sample Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; ADC_solution [label="Prepare SC209-ADC Solution"]; Enzyme_solution [label="Prepare Cathepsin B Solution"]; }
subgraph "cluster_Reaction" { label = "Enzymatic Reaction"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Mix [label="Combine ADC, Cathepsin B, and DTT"]; Incubate [label="Incubate at 37-40°C"]; }
subgraph "cluster_Termination" { label = "Reaction Termination & Sample Processing"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Stop_reaction [label="Add Cold Acetonitrile"]; Precipitate [label="Incubate at -20°C"]; Centrifuge [label="Centrifuge to Pellet Protein"]; Collect_supernatant [label="Collect Supernatant"]; }
subgraph "cluster_Analysis" { label = "Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Quantification [label="Quantify Released SC209\n(HPLC or LC-MS/MS)"]; }
ADC_solution -> Mix; Enzyme_solution -> Mix; Mix -> Incubate; Incubate -> Stop_reaction; Stop_reaction -> Precipitate; Precipitate -> Centrifuge; Centrifuge -> Collect_supernatant; Collect_supernatant -> Quantification; }
Figure 2: Experimental workflow for SC209 release and quantification.
Protocol 2: Quantification of Released SC209 by HPLC
This protocol provides a general method for quantifying the released SC209 using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Materials and Equipment:
-
Supernatant from Protocol 1
-
SC209 analytical standard
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
HPLC vials
Procedure:
-
Prepare a calibration curve using the SC209 analytical standard. Dilute the standard to a series of known concentrations (e.g., 0.1 to 100 µg/mL) in a mixture of Mobile Phase A and B that mimics the final composition of the sample after protein precipitation.
-
Transfer the supernatant from Protocol 1 to HPLC vials.
-
Inject the standards and samples onto the HPLC system.
-
Elute the compounds using a gradient of Mobile Phase B. An example gradient is:
-
0-5 min: 10-90% B
-
5-7 min: 90% B
-
7-8 min: 90-10% B
-
8-10 min: 10% B
-
-
Monitor the elution of SC209 using a UV detector at a wavelength determined by the absorbance spectrum of SC209.
-
Identify the peak corresponding to SC209 in the samples by comparing the retention time with that of the analytical standard.
-
Quantify the amount of SC209 in the samples by integrating the peak area and comparing it to the calibration curve.
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Detection | UV Absorbance (wavelength specific to SC209) |
Table 2: Typical HPLC parameters for SC209 quantification.
Note: For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantification.[6][7][8]
Protocol 3: Cytotoxicity Assay of Released SC209
This protocol describes a method to assess the biological activity of the released SC209 by measuring its cytotoxicity against a cancer cell line.
Materials:
-
Supernatant containing released SC209 (from Protocol 1, solvent exchanged to a cell-compatible buffer)
-
Intact SC209-ADC (as a control)
-
Free SC209 analytical standard (as a positive control)
-
A suitable cancer cell line (e.g., one that expresses the target antigen for the ADC)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
A cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the released SC209 supernatant, the intact SC209-ADC, and the free SC209 standard in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a negative control.
-
Incubate the plate for a period that allows for the cytotoxic effects to manifest (e.g., 72-96 hours).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or luminescent reaction to develop.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the concentration and determine the IC50 (the concentration that inhibits 50% of cell growth) for each test article.
| Parameter | Description |
| Cell Line | Antigen-positive cancer cell line |
| Seeding Density | Optimized for logarithmic growth over the assay period |
| Treatment Concentrations | Serial dilutions to cover a range from no effect to complete cell death |
| Incubation Time | 72-96 hours |
| Readout | Cell viability (e.g., MTT, luminescence) |
Table 3: General parameters for a cytotoxicity assay.
Expected Results and Interpretation
-
Enzymatic Release: Successful cleavage should result in a time-dependent increase in the concentration of free SC209 in the supernatant, as quantified by HPLC or LC-MS/MS. The control sample without cathepsin B should show minimal to no release of SC209, confirming the enzyme-specificity of the linker.
-
Cytotoxicity: The released SC209 is expected to exhibit potent cytotoxic activity, with an IC50 value comparable to that of the free SC209 analytical standard. The intact SC209-ADC will also be cytotoxic, but its activity is dependent on internalization and intracellular processing, which may result in a different potency profile in this assay format compared to the pre-released payload. A significant difference in cytotoxicity between the released SC209 and the intact ADC can provide insights into the efficiency of the cellular uptake and release mechanisms.
These protocols provide a framework for the in vitro release and characterization of SC209 from an ADC. Researchers should optimize the specific conditions for their particular ADC and analytical systems.
References
- 2. Val-Cit, 159858-33-0 | BroadPharm [broadpharm.com]
- 4. An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Drug-to-Antibody Ratio of SC209 ADCs
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both efficacy and safety.[1][2][3][4] An optimal DAR ensures that a sufficient amount of the cytotoxic payload is delivered to the target cancer cells, while minimizing off-target toxicity.[1][4] This document provides detailed application notes and protocols for the accurate determination of the DAR of ADCs utilizing the novel cytotoxin SC209, a 3-aminophenyl hemiasterlin derivative that targets tubulin.[5][6][7]
SC209 is a potent microtubule inhibitor with reduced potential for drug efflux via P-glycoprotein 1, making it an attractive payload for ADCs.[5][6] The methods described herein are essential for the development, characterization, and quality control of SC209-based ADCs.
Key Analytical Techniques for DAR Determination
Several analytical techniques can be employed to measure the DAR of ADCs. The choice of method often depends on the specific characteristics of the ADC, including the conjugation chemistry (e.g., cysteine vs. lysine), the physicochemical properties of the payload, and the desired level of detail. The most common methods include:
-
UV-Vis Spectroscopy: A simple and rapid method for determining the average DAR.[8][9][10]
-
Hydrophobic Interaction Chromatography (HIC): A robust method for determining the distribution of different drug-loaded species.[11][12][13][14]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used for cysteine-linked ADCs after reduction, providing information on the drug distribution on light and heavy chains.[1][11][15][16][17]
-
Mass Spectrometry (MS): Provides accurate mass measurements to identify and quantify different ADC species.[2][18][19][20]
I. Determination of Average DAR by UV-Vis Spectroscopy
UV-Vis spectroscopy is a straightforward method for calculating the average DAR of an ADC.[8][9][10] This technique relies on the distinct absorbance spectra of the antibody and the cytotoxic payload.[]
Principle: By measuring the absorbance of the ADC at two different wavelengths (one where the antibody primarily absorbs, typically 280 nm, and one where the payload has a significant absorbance), and knowing the extinction coefficients of both the antibody and the drug, the average DAR can be calculated using the Beer-Lambert law.[]
Experimental Protocol:
-
Determine the Extinction Coefficients:
-
Accurately determine the extinction coefficient of the naked antibody (mAb) at 280 nm.
-
Determine the extinction coefficient of the SC209 payload at both 280 nm and its wavelength of maximum absorbance (λmax).
-
-
Sample Preparation:
-
Prepare a solution of the SC209 ADC in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
The concentration should be such that the absorbance readings are within the linear range of the spectrophotometer.
-
-
UV-Vis Measurement:
-
Measure the absorbance of the ADC solution at 280 nm and the λmax of SC209.
-
Use the same buffer as a blank.
-
-
DAR Calculation:
-
The concentrations of the antibody and the drug can be calculated using the following equations:
-
A₂₈₀ = ε(mAb, 280) * C(mAb) + ε(drug, 280) * C(drug)
-
A(λmax) = ε(mAb, λmax) * C(mAb) + ε(drug, λmax) * C(drug)
-
-
Solve the simultaneous equations for C(mAb) and C(drug).
-
The average DAR is then calculated as: DAR = C(drug) / C(mAb)
-
Data Presentation:
| Parameter | Value |
| Molar Extinction Coefficient of mAb at 280 nm | Value |
| Molar Extinction Coefficient of SC209 at 280 nm | Value |
| Molar Extinction Coefficient of SC209 at λmax | Value |
| Absorbance of SC209 ADC at 280 nm | Value |
| Absorbance of SC209 ADC at λmax | Value |
| Calculated Average DAR | Value |
Experimental Workflow for UV-Vis Spectroscopy
Caption: Workflow for DAR determination using UV-Vis spectroscopy.
II. DAR Distribution Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for separating ADC species with different numbers of conjugated drug molecules.[11][13] The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated SC209 molecules.[11][22]
Principle: ADCs are loaded onto a HIC column in a high-salt mobile phase, which promotes hydrophobic interactions between the ADC and the stationary phase. A decreasing salt gradient is then used to elute the different ADC species, with the least hydrophobic (unconjugated antibody) eluting first, followed by species with increasing DAR.[12][14]
Experimental Protocol:
-
Materials:
-
HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
SC209 ADC sample
-
-
Instrumentation:
-
HPLC system with a UV detector (set to 280 nm)
-
-
Chromatographic Conditions:
-
Flow rate: 0.5 - 1.0 mL/min
-
Column temperature: 25-30°C
-
Gradient: Linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
-
Procedure:
-
Equilibrate the column with Mobile Phase A.
-
Inject the SC209 ADC sample.
-
Run the gradient elution.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). This may require confirmation with an orthogonal technique like mass spectrometry.
-
Integrate the peak areas for each species.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100
-
Data Presentation:
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | Value | Value |
| DAR2 | Value | Value |
| DAR4 | Value | Value |
| DAR6 | Value | Value |
| DAR8 | Value | Value |
| Weighted Average DAR | Calculated Value |
Experimental Workflow for HIC
Caption: Workflow for DAR analysis using HIC.
III. DAR Determination by Reversed-Phase HPLC (RP-HPLC)
For cysteine-linked ADCs, RP-HPLC is a common method for determining the DAR after reducing the antibody into its light and heavy chains.[1][11]
Principle: The ADC is treated with a reducing agent (e.g., dithiothreitol, DTT) to break the disulfide bonds, separating the light and heavy chains. The resulting mixture is then separated by RP-HPLC. The number of SC209 molecules attached to each chain alters its hydrophobicity, allowing for the separation of unconjugated and conjugated chains.
Experimental Protocol:
-
Sample Preparation (Reduction):
-
Incubate the SC209 ADC sample with a reducing agent (e.g., 10 mM DTT) at 37°C for 30 minutes.
-
-
Materials:
-
RP-HPLC column (e.g., C4 or C8)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Reduced SC209 ADC sample
-
-
Instrumentation:
-
HPLC system with a UV detector (set to 280 nm)
-
-
Chromatographic Conditions:
-
Flow rate: 0.5 - 1.0 mL/min
-
Column temperature: 60-80°C
-
Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to separate the light and heavy chains and their drug-conjugated forms.
-
-
Procedure:
-
Equilibrate the column.
-
Inject the reduced SC209 ADC sample.
-
Run the gradient elution.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the peaks for the unconjugated light chain (L0), conjugated light chain (L1), unconjugated heavy chain (H0), and conjugated heavy chains (H1, H2, H3, etc.).
-
Integrate the peak areas for each species.
-
Calculate the weighted average DAR using the formula: Average DAR = (Σ (% Peak Area of Light Chains * Number of Drugs) + Σ (% Peak Area of Heavy Chains * Number of Drugs)) / (Σ % Peak Area of all Light and Heavy Chains)
-
Data Presentation:
| Chain Species | Retention Time (min) | Peak Area (%) | Number of Drugs |
| L0 | Value | Value | 0 |
| L1 | Value | Value | 1 |
| H0 | Value | Value | 0 |
| H1 | Value | Value | 1 |
| H2 | Value | Value | 2 |
| H3 | Value | Value | 3 |
| Weighted Average DAR | Calculated Value |
IV. High-Resolution Mass Spectrometry (MS) for DAR Analysis
MS provides the most detailed information on the DAR and distribution by measuring the precise mass of the intact ADC or its subunits.[2][18][19][20]
Principle: The ADC sample is introduced into a mass spectrometer, and the mass-to-charge ratio (m/z) of the ions is measured. The resulting mass spectrum shows a distribution of peaks, each corresponding to an ADC species with a different number of conjugated SC209 molecules. Deconvolution of the raw data yields the molecular weights of the different species.
Experimental Protocol:
-
Sample Preparation:
-
The ADC sample may be analyzed intact or after reduction and/or deglycosylation to simplify the spectrum.[20]
-
Desalting the sample using a suitable method is crucial.
-
-
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an LC system (e.g., SEC-MS or RP-MS).
-
-
LC-MS Conditions:
-
SEC-MS (for intact ADC): Use a size-exclusion column with a mobile phase compatible with MS (e.g., ammonium acetate).
-
RP-MS (for reduced ADC): Use a reversed-phase column with a mobile phase such as acetonitrile/water with formic acid.
-
-
MS Parameters:
-
Set the mass spectrometer to acquire data in the appropriate m/z range for the expected ADC species.
-
Optimize ionization source parameters.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the molecular weights of the different ADC species.
-
Calculate the mass of the conjugated drug (SC209 + linker).
-
Determine the number of conjugated drugs for each peak by comparing the measured mass to the mass of the unconjugated antibody.
-
Calculate the weighted average DAR based on the relative abundance of each species.
-
Data Presentation:
| Species | Observed Mass (Da) | Calculated Mass (Da) | Number of Drugs | Relative Abundance (%) |
| mAb | Value | Value | 0 | Value |
| ADC-DAR2 | Value | Value | 2 | Value |
| ADC-DAR4 | Value | Value | 4 | Value |
| ADC-DAR6 | Value | Value | 6 | Value |
| ADC-DAR8 | Value | Value | 8 | Value |
| Weighted Average DAR | Calculated Value |
ADC Mechanism of Action and Signaling Pathway
SC209-containing ADCs exert their cytotoxic effect through a series of steps, ultimately leading to the inhibition of tubulin polymerization and cell death.[5][6][7]
Signaling Pathway of a Generic ADC Targeting a Receptor Tyrosine Kinase
Caption: General mechanism of action for an SC209 ADC.[23][24]
The accurate measurement of the drug-to-antibody ratio is paramount for the successful development and manufacturing of SC209 ADCs. The selection of the most appropriate analytical method will depend on the development stage and the specific information required. A combination of these orthogonal techniques is often recommended to provide a comprehensive characterization of the ADC's DAR profile.[4] These detailed protocols provide a foundation for researchers, scientists, and drug development professionals to ensure the quality and consistency of these next-generation cancer therapeutics.
References
- 1. agilent.com [agilent.com]
- 2. hpst.cz [hpst.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 10. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. agilent.com [agilent.com]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. newomics.com [newomics.com]
- 19. lcms.cz [lcms.cz]
- 20. agilent.com [agilent.com]
- 22. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. labiotech.eu [labiotech.eu]
Application Notes and Protocols: Investigating the Bystander Killing Effect of SC209
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC209, a 3-aminophenyl hemiasterlin derivative, is a potent tubulin-targeting cytotoxin utilized as a payload in Antibody-Drug Conjugates (ADCs).[1] ADCs are designed to deliver highly cytotoxic agents specifically to cancer cells expressing a target antigen, thereby minimizing systemic toxicity. A crucial aspect of the efficacy of certain ADCs is the "bystander killing effect," where the cytotoxic payload, once released from the target cell, can diffuse into and kill neighboring antigen-negative cancer cells. This phenomenon is particularly important in treating heterogeneous tumors where not all cells express the target antigen. These application notes provide a comprehensive overview of the experimental setup to investigate the bystander killing effect of an ADC carrying the SC209 payload.
Principle of the Bystander Killing Effect
The bystander effect of an ADC involves a series of events:
-
Binding and Internalization: The ADC binds to a specific antigen on the surface of the target cancer cell and is subsequently internalized, typically via endocytosis.
-
Payload Release: Inside the cell, the linker connecting the antibody to the SC209 payload is cleaved, releasing the active cytotoxin.
-
Induction of Apoptosis in Target Cell: As a tubulin inhibitor, SC209 disrupts microtubule dynamics, leading to cell cycle arrest and ultimately apoptosis in the target cell.
-
Payload Diffusion: A portion of the released, membrane-permeable SC209 can then diffuse out of the dying target cell and into the tumor microenvironment.
-
Bystander Cell Killing: The diffused SC209 is taken up by neighboring antigen-negative cancer cells, inducing a similar cytotoxic effect and leading to their death.
Signaling Pathway: SC209-Induced Apoptosis
As a tubulin-targeting agent, SC209 is expected to induce apoptosis through the intrinsic (mitochondrial) pathway. Disruption of the microtubule network activates stress signaling pathways, leading to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak). This results in mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.
Caption: SC209-induced intrinsic apoptosis pathway.
Experimental Protocols
To investigate the bystander killing effect of an SC209-based ADC, two primary in vitro assays are recommended: a co-culture assay and a conditioned medium transfer assay.
Co-culture Bystander Killing Assay
This assay directly assesses the ability of the SC209-ADC to kill antigen-negative cells when they are grown together with antigen-positive cells.
Workflow:
Caption: Co-culture bystander killing assay workflow.
Detailed Protocol:
-
Cell Line Preparation:
-
Select an antigen-positive (Ag+) cell line that expresses the target antigen for your ADC (e.g., FolRα-positive Igrov1 cells).[1]
-
Select an antigen-negative (Ag-) cell line that does not express the target antigen.
-
To distinguish between the two cell lines in the co-culture, label them with different fluorescent proteins (e.g., Ag+ with GFP and Ag- with RFP) using lentiviral transduction.
-
-
Co-culture Seeding:
-
Seed the Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5, 1:10). The total cell density should allow for several days of growth.
-
Include control wells with only Ag+ cells and only Ag- cells.
-
-
ADC Treatment:
-
After allowing the cells to adhere overnight, treat the co-cultures with a serial dilution of the SC209-ADC.
-
Include an untreated control and a control with a non-targeting ADC.
-
-
Incubation and Monitoring:
-
Incubate the plate for 72 to 120 hours.
-
Monitor cell viability and morphology daily using a microscope.
-
-
Data Acquisition and Analysis:
-
After the incubation period, harvest the cells.
-
Analyze the cell populations using a flow cytometer. Gate on the fluorescent signals (GFP and RFP) to quantify the percentage of viable cells in each population.
-
Alternatively, use a high-content imaging system to count the number of viable fluorescently labeled cells in each well.
-
Plot the percentage of viable Ag- cells as a function of ADC concentration to determine the extent of bystander killing.
-
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic effect on bystander cells is mediated by a soluble factor (i.e., the released SC209) in the culture medium.
Workflow:
Caption: Conditioned medium transfer assay workflow.
Detailed Protocol:
-
Generation of Conditioned Medium:
-
Seed Ag+ cells in a culture flask.
-
Once the cells are adhered, treat them with a concentration of the SC209-ADC known to cause significant cell death.
-
Incubate for 48-72 hours.
-
Collect the culture supernatant and centrifuge it to remove any detached cells and debris. This is the "conditioned medium."
-
-
Treatment of Bystander Cells:
-
Seed Ag- cells in a 96-well plate.
-
After overnight adherence, replace the culture medium with the conditioned medium (undiluted or at various dilutions).
-
Include control wells with Ag- cells treated with fresh medium and medium from untreated Ag+ cells.
-
-
Viability Assessment:
-
Incubate the Ag- cells for 48-72 hours.
-
Assess cell viability using a standard method such as an MTT, MTS, or CellTiter-Glo assay.
-
-
Data Analysis:
-
Calculate the percentage of viable Ag- cells in the treated wells relative to the control wells.
-
A significant decrease in the viability of cells treated with conditioned medium from ADC-treated Ag+ cells indicates a bystander effect mediated by a soluble factor.
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Co-culture Bystander Killing Assay Data
| SC209-ADC Conc. (nM) | % Viable Ag+ Cells (Mean ± SD) | % Viable Ag- Cells (Mean ± SD) |
| 0 (Untreated) | 100 ± 5.2 | 100 ± 4.8 |
| 0.1 | 85 ± 6.1 | 98 ± 5.5 |
| 1 | 52 ± 4.9 | 85 ± 6.3 |
| 10 | 15 ± 3.2 | 45 ± 5.1 |
| 100 | 2 ± 1.5 | 10 ± 2.8 |
Table 2: Conditioned Medium Transfer Assay Data
| Conditioned Medium Source | % Viable Ag- Cells (Mean ± SD) |
| Fresh Medium (Control) | 100 ± 6.1 |
| From Untreated Ag+ Cells | 98 ± 5.7 |
| From SC209-ADC Treated Ag+ Cells | 35 ± 4.9 |
Conclusion
The described protocols provide a robust framework for elucidating the bystander killing potential of an SC209-based ADC. Demonstrating a significant bystander effect is a critical step in the preclinical evaluation of ADCs, as it suggests the potential for enhanced efficacy in the treatment of heterogeneous solid tumors. Further characterization of the apoptotic pathways involved can be achieved through techniques such as western blotting for caspase cleavage and flow cytometry for Annexin V staining.
References
Troubleshooting & Optimization
SC209 Technical Support Center: Optimizing In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the in vitro use of SC209.
Frequently Asked Questions (FAQs)
Q1: What is SC209 and what is its primary mechanism of action?
A1: SC209, also known as 3-Aminophenyl Hemiasterlin, is a potent cytotoxic agent that targets tubulin.[1][2] Its mechanism of action involves inhibiting tubulin polymerization, which disrupts the formation and function of microtubules. Microtubules are essential components of the cytoskeleton involved in cell division (mitosis), intracellular transport, and maintenance of cell structure. By disrupting microtubule dynamics, SC209 typically leads to cell cycle arrest and subsequently, apoptosis (programmed cell death). It has also been noted for its reduced potential for drug efflux by the P-glycoprotein 1 (P-gp1) drug pump compared to other tubulin-targeting agents, making it a valuable tool for certain experimental models.[1][2]
Q2: How should I prepare and store a stock solution of SC209?
A2: SC209 is highly soluble in DMSO (≥ 100 mg/mL or 204.64 mM).[2] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO, for example, 10 mM. This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations.
-
Storage of Powder: Store the solid compound at -20°C for up to 3 years.[2]
-
Storage of Stock Solution: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
Q3: What is a recommended starting concentration range for SC209 in a new cell line?
A3: Based on available data, SC209 is effective in the low nanomolar range. For FolRα-positive Igrov1 and KB cells, the EC50 values were reported as 3.6 nM and 3.9 nM, respectively, after a 120-hour incubation.[1][2]
For a new cell line, a broad dose-response experiment is recommended. A good starting range would be from 0.1 nM to 100 nM. This range should allow you to identify the IC50 (the concentration that inhibits 50% of cell growth) and select optimal concentrations for subsequent mechanism-of-action studies. The optimal concentration can vary significantly depending on the cell line, seeding density, and incubation time.[3][4]
Q4: My SC209 compound precipitated after being diluted in the cell culture medium. What should I do?
A4: Precipitation in aqueous media is a common issue with hydrophobic compounds dissolved in DMSO.[5] Here are some troubleshooting steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically ≤ 0.5%, to avoid solvent toxicity and solubility issues.
-
Use Pre-warmed Medium: Dilute the SC209 stock solution in a pre-warmed (37°C) culture medium and vortex or mix thoroughly immediately.
-
Increase Serum Concentration: If your experimental design allows, increasing the serum concentration in the medium can help improve the solubility of hydrophobic compounds.
-
Prepare Intermediate Dilutions: Instead of a single large dilution step, perform serial dilutions from your high-concentration stock into the medium.
Q5: I am not observing the expected cytotoxic effect at the concentrations reported in the literature. What are the possible reasons?
A5: Several factors could contribute to a lack of cytotoxic effect:
-
Cell Line Resistance: The cell line you are using may be less sensitive to tubulin inhibitors or may have a high expression of efflux pumps other than P-gp1.
-
Incubation Time: The reported EC50 values for SC209 were determined after 120 hours.[2] Cytotoxic effects, especially those dependent on cell cycle arrest, are time-dependent. Consider increasing the incubation period (e.g., 72, 96, or 120 hours).
-
Cell Seeding Density: High cell seeding density can reduce the effective concentration of the compound per cell, potentially diminishing its effect.[3] Ensure your cell density is consistent and optimized for your assay duration.
-
Compound Degradation: Ensure the stock solution has been stored correctly and is within its recommended shelf life to rule out degradation.[1]
Quantitative Data Summary
Table 1: Reported Efficacy of SC209
| Cell Line | Assay Duration | Efficacy Metric | Value | Reference |
|---|---|---|---|---|
| Igrov1 (FolRα-positive) | 120 hours | EC50 | 3.6 nM | [1][2] |
| KB (FolRα-positive) | 120 hours | EC50 | 3.9 nM |[1][2] |
Table 2: Example Stock Solution Preparation (for 10 mM Stock in DMSO)
| Parameter | Value |
|---|---|
| Molecular Weight | 488.64 g/mol |
| Desired Stock Concentration | 10 mM |
| Mass of SC209 | 1 mg |
| Volume of DMSO to Add | 204.64 µL |
Visualizations and Workflows
Caption: Proposed signaling pathway for SC209.
Caption: Experimental workflow for concentration optimization.
Caption: Logic diagram for troubleshooting common issues.
Key Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
This protocol is used to determine the concentration of SC209 that inhibits cell viability and to calculate the IC50 value.[6][7]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
SC209 stock solution (10 mM in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of SC209 in complete medium from your DMSO stock. For a range of 0.1 nM to 100 nM, you may need to perform intermediate dilutions in medium.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of SC209. Include "vehicle control" wells treated with the highest concentration of DMSO used (e.g., 0.1%) and "untreated control" wells with medium only.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 to 120 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shake the plate for 15 minutes.[6]
-
Absorbance Reading: Read the absorbance at 570 nm using a multi-well spectrophotometer.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the SC209 concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blotting for Cell Cycle Markers
This protocol can be used to confirm that SC209 induces cell cycle arrest by examining the levels of key regulatory proteins.
Materials:
-
Cell lysates from SC209-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors[8]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer[9]
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate[9]
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells in 6-well plates with SC209 (e.g., at 1x and 5x the IC50) for 24-48 hours. Wash cells with ice-cold PBS and lyse them using ice-cold RIPA buffer.[8]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[9]
Protocol 3: Immunoprecipitation (IP)
This protocol can be used to investigate the interaction of specific proteins with the tubulin network following SC209 treatment.
Materials:
-
Cell lysates from SC209-treated and control cells (use a non-denaturing lysis buffer like HNTG buffer)
-
Primary antibody for the protein of interest
-
Wash buffer (e.g., cell lysis buffer or PBS)
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Lysate Preparation: Prepare cell lysates as described for Western Blotting, but use a non-denaturing buffer to preserve protein-protein interactions.
-
Pre-clearing (Optional): Add Protein A/G beads to the lysate and incubate for 30-60 minutes at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.[11]
-
Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-4 times with ice-cold wash buffer to remove non-specifically bound proteins.[11]
-
Elution: After the final wash, resuspend the beads in Laemmli sample buffer and boil for 5 minutes to elute the captured proteins.
-
Analysis: Centrifuge to pellet the beads and load the supernatant (the eluted proteins) onto an SDS-PAGE gel for analysis by Western Blotting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Protocols · Benchling [benchling.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. scbt.com [scbt.com]
- 12. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
SC209 ADC stability issues and solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of antibody-drug conjugates (ADCs) utilizing the cytotoxic payload SC209. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to address stability challenges encountered during their experiments.
Troubleshooting Guide: SC209 ADC Stability Issues
Instability of an ADC can manifest in various ways, including aggregation, changes in drug-to-antibody ratio (DAR), and premature payload release. This guide provides a structured approach to identifying and resolving common stability problems.
Problem: Observed ADC Aggregation
Aggregation is a common issue where ADC molecules clump together, potentially reducing efficacy and increasing immunogenicity.[][2]
| Potential Cause | Recommended Action | Verification Method |
| High Hydrophobicity of Payload: The cytotoxic drug SC209, like many payloads, can be hydrophobic, leading to aggregation, especially at high DARs.[][2] | Optimize the drug-to-antibody ratio (DAR). A lower DAR may reduce aggregation.[] Consider introducing hydrophilic modifications to the linker or antibody.[] | Size Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS).[][2] |
| Inappropriate Formulation: The buffer composition, pH, and excipients can significantly impact ADC stability.[] | Screen different buffer systems and pH ranges. Evaluate the effect of various excipients on stability. | Visual inspection for precipitation, SEC, DLS.[][2] |
| Suboptimal Storage Conditions: Temperature and light exposure can lead to ADC degradation and aggregation.[][4] | Store the ADC at recommended low temperatures and protect it from light.[] | SEC, DLS, and functional assays. |
| Conjugation Process Issues: The chemical process of attaching the drug to the antibody can sometimes induce instability.[4][5] | Optimize conjugation reaction conditions, such as reaction time and temperature, to avoid over-conjugation.[] Ensure efficient removal of free drug after conjugation.[6] | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS).[] |
Problem: Inconsistent or Changing Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, and its stability is essential for consistent efficacy and safety.
| Potential Cause | Recommended Action | Verification Method |
| Linker Instability: The chemical linker connecting SC209 to the antibody may be susceptible to cleavage under experimental conditions.[] | Select a linker with appropriate stability for the intended application. Evaluate linker stability under different physiological conditions (pH, temperature, enzymes).[4] | Liquid Chromatography-Mass Spectrometry (LC-MS), Capillary Electrophoresis (CE).[] |
| Under- or Over-Conjugation: Inconsistent conjugation processes can lead to batch-to-batch variability in the initial DAR.[] | Tightly control the conjugation reaction parameters, including the ratio of reactants, temperature, and reaction time. | LC-MS, UV Spectroscopy to determine initial DAR.[] |
| Degradation of the Antibody: The antibody itself can degrade, leading to the loss of conjugated payload. | Ensure the stability of the monoclonal antibody alone in the chosen formulation buffer before conjugation.[6] | SEC, Electrophoresis. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stability of an SC209 ADC?
A1: The stability of an ADC, including those with the SC209 payload, is influenced by several factors:
-
Antibody Component: The intrinsic stability of the monoclonal antibody is fundamental.[]
-
Linker Chemistry: The linker must be stable in circulation to prevent premature drug release but allow for cleavage at the target site.[][4]
-
Payload Properties: The physicochemical properties of the cytotoxic drug, such as hydrophobicity, can impact aggregation.[]
-
Conjugation Process: The method of conjugation and the resulting drug-to-antibody ratio (DAR) are critical.[][5]
-
Formulation and Storage: The pH, buffer composition, excipients, and storage conditions (temperature, light) all play a significant role in maintaining ADC integrity.[][4]
Q2: How can I assess the stability of my SC209 ADC?
A2: A comprehensive stability assessment involves a variety of analytical techniques:
-
Size Exclusion Chromatography (SEC): To detect and quantify aggregates.[][2]
-
Dynamic Light Scattering (DLS): To measure particle size distribution and aggregation.[][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the DAR and identify degradation products.[]
-
High-Performance Liquid Chromatography (HPLC): To monitor chemical degradation and purity.[]
-
Differential Scanning Calorimetry (DSC): To assess thermal stability.[2]
Q3: Is SC209 known to cause stability issues in ADCs?
A3: Based on available data for the ADC STRO-002, which utilizes the SC209 payload, the ADC is reported to be highly stable. In preclinical studies, STRO-002 demonstrated high stability in circulation, with the warhead SC209 predominantly accumulating in tumor tissue.[7] Furthermore, STRO-002 is described as stable in circulation with no change in DAR for up to 21 days.[8][9] This suggests that SC209 itself is not inherently destabilizing when incorporated into a well-designed ADC. Stability issues are more likely to arise from the specific antibody, linker, and conjugation chemistry used in your experiments.
Q4: What is a typical experimental workflow for troubleshooting ADC stability?
A4: A logical workflow for troubleshooting ADC stability is crucial for efficiently identifying and resolving issues.
Caption: A workflow for troubleshooting ADC stability issues.
Q5: How does the Drug-to-Antibody Ratio (DAR) affect ADC stability?
A5: The DAR is a critical parameter that can significantly influence ADC stability.
-
High DAR: A high number of conjugated drug molecules can increase the hydrophobicity of the ADC, leading to a higher propensity for aggregation.[] Over-conjugation may also result in reduced solubility and increased immunogenicity.[]
-
Low DAR: While potentially more stable, a low DAR might lead to insufficient potency and reduced therapeutic efficacy.[]
Optimizing the DAR is a key aspect of developing a stable and effective ADC. The ideal DAR is typically a balance between potency and stability.
Key Signaling Pathway and Experimental Protocol Visualization
Understanding the mechanism of action is crucial for ADC development. The following diagram illustrates a generalized signaling pathway for an ADC targeting a cancer cell.
Caption: Generalized mechanism of action for an SC209 ADC.
References
- 2. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. Chemical Stability of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 5. De-Risk Your ADC Development Process With These Stability Considerations [bioprocessonline.com]
- 6. nanotempertech.com [nanotempertech.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]
How to address SC209 insolubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SC209. The information is presented in a question-and-answer format to directly address common issues, particularly its insolubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is SC209 and what is its mechanism of action?
SC209, also known as 3-Aminophenyl Hemiasterlin, is a synthetic small molecule that functions as a potent cytotoxin.[1] It is a derivative of hemiasterlin, a natural product isolated from marine sponges. SC209 targets tubulin, a key protein in the formation of microtubules. By inhibiting tubulin polymerization, SC209 disrupts the cellular cytoskeleton, leading to cell cycle arrest at the G2/M phase and subsequently inducing apoptosis (programmed cell death).[2][3][4] This mechanism makes it a compound of interest in cancer research, particularly as a payload for antibody-drug conjugates (ADCs).[1]
Q2: I am having trouble dissolving SC209 in my aqueous buffer (e.g., PBS, Tris). Why is it insoluble?
SC209 is a hydrophobic molecule and, as such, has very poor solubility in aqueous solutions. This is a common challenge encountered when working with this and similar compounds. Direct dissolution in aqueous buffers will likely result in precipitation or the compound not dissolving at all.
Q3: What is the recommended solvent for dissolving SC209?
The recommended solvent for preparing a stock solution of SC209 is dimethyl sulfoxide (DMSO).[1][5] DMSO is a polar aprotic solvent that can effectively dissolve many hydrophobic compounds.
Troubleshooting Guide: Addressing SC209 Insolubility
This guide provides a step-by-step protocol for preparing SC209 solutions and troubleshooting common issues related to its solubility.
Protocol: Preparation of SC209 Stock and Working Solutions
Objective: To prepare a clear, usable working solution of SC209 in an aqueous buffer for in vitro experiments.
Materials:
-
SC209 powder
-
Anhydrous, sterile DMSO
-
Sterile aqueous buffer of choice (e.g., PBS, Tris-HCl)
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Experimental Protocol:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Equilibrate the SC209 vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of SC209 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, sterile DMSO to achieve the desired stock concentration. It is recommended to start with a higher concentration stock solution (e.g., 10 mM) to minimize the final concentration of DMSO in the working solution.
-
Vortex the solution thoroughly until the SC209 is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if needed.[6]
-
-
Dilute the DMSO Stock Solution into Aqueous Buffer:
-
To prepare the final working solution, perform a serial dilution of the DMSO stock solution into your aqueous buffer of choice.
-
Crucially, add the DMSO stock solution dropwise to the vortexing aqueous buffer. This rapid mixing helps to prevent localized high concentrations of SC209 that can lead to precipitation.
-
Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 1%, to avoid solvent-induced cytotoxicity in cell-based assays.[7][8] Most cell lines can tolerate DMSO concentrations up to 0.5% without significant adverse effects.[7]
-
Troubleshooting Common Insolubility Issues
| Problem | Possible Cause | Solution |
| SC209 powder does not dissolve in DMSO. | Insufficient mixing or low-quality DMSO. | Vortex the solution for a longer period. Gentle warming (37°C) or brief sonication can be applied. Ensure you are using anhydrous, high-purity DMSO. |
| Precipitate forms immediately upon adding the DMSO stock to the aqueous buffer. | The concentration of SC209 in the final working solution is too high for the chosen buffer. The DMSO stock was added too quickly. | Prepare a more dilute working solution. Add the DMSO stock solution very slowly to the vigorously vortexing aqueous buffer. Consider using a buffer with a small percentage of a non-ionic surfactant like Tween-20 (e.g., 0.01-0.1%) to improve solubility, but check for compatibility with your experimental system. |
| The final working solution is cloudy or contains visible particles. | The solubility limit of SC209 in the aqueous buffer has been exceeded. The aqueous solution has been stored for too long. | Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. Prepare fresh working solutions daily. Aqueous solutions of SC209 are not recommended for long-term storage. |
| Cells in the experiment show signs of toxicity even at low SC209 concentrations. | The final DMSO concentration in the working solution is too high. | Calculate the final DMSO concentration and ensure it is within the tolerated range for your specific cell line (typically ≤ 0.5%). Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments to account for any solvent effects.[7] |
Quantitative Data: SC209 Stock Solution Preparation in DMSO
The following table provides the required mass of SC209 and volume of DMSO to prepare common stock solutions.
| Desired Stock Concentration | Molecular Weight ( g/mol ) | Mass of SC209 for 1 mL of Stock Solution | Volume of DMSO |
| 1 mM | 488.66 | 0.489 mg | 1 mL |
| 5 mM | 488.66 | 2.443 mg | 1 mL |
| 10 mM | 488.66 | 4.887 mg | 1 mL |
Data derived from the molecular weight of SC209.
Signaling Pathway and Experimental Workflow
Signaling Pathway of Tubulin Polymerization Inhibition by SC209
SC209, as a tubulin polymerization inhibitor, disrupts microtubule dynamics, which are crucial for various cellular processes. This disruption triggers a cascade of downstream signaling events, ultimately leading to cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SC209 intermediate-2 | ADC Linker | 1977557-83-7 | Invivochem [invivochem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming P-gp Mediated Resistance with SC209
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SC209 to overcome P-glycoprotein (P-gp) mediated multidrug resistance (MDR). This resource offers frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is SC209 and what is its mechanism of action?
A1: SC209, also known as 3-Aminophenyl Hemiasterlin, is a potent cytotoxic agent that targets tubulin, a key component of the cellular cytoskeleton.[1] By inhibiting tubulin polymerization, SC209 disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. It is utilized as a payload in antibody-drug conjugates (ADCs), such as STRO-002.[2][3]
Q2: How does SC209 overcome P-glycoprotein (P-gp) mediated resistance?
A2: SC209 exhibits a reduced potential for drug efflux by the P-glycoprotein 1 (P-gp) drug pump compared to other tubulin-targeting payloads.[1][2] This means that in cancer cells overexpressing P-gp, which is a common mechanism of multidrug resistance, SC209 is less likely to be actively transported out of the cell.[2] Consequently, higher intracellular concentrations of SC209 can be maintained, allowing it to exert its cytotoxic effects even in resistant cells.[2]
Q3: What are the reported EC50 values for SC209?
A3: The half-maximal effective concentration (EC50) of SC209 has been determined in various cancer cell lines. For instance, in Folate Receptor alpha (FolRα)-positive cell lines, the EC50 values were found to be 3.6 nM in Igrov1 cells and 3.9 nM in KB cells after 120 hours of exposure.[1][4]
Q4: Is SC209 a substrate for P-gp?
A4: While SC209 has reduced susceptibility to P-gp mediated efflux, it is considered a relatively weak P-gp substrate compared to other common ADC payloads like DM4 and MMAE.[2] This reduced substrate activity is a key feature that contributes to its efficacy in P-gp overexpressing cancer models.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data for SC209, providing a clear comparison of its activity in different contexts.
Table 1: In Vitro Cytotoxicity of SC209
| Cell Line | Target | Exposure Time (h) | EC50 (nM) |
| Igrov1 | FolRα | 120 | 3.6 |
| KB | FolRα | 120 | 3.9 |
Data sourced from MedchemExpress.[1][4]
Table 2: Comparative Cytotoxicity in P-gp Expressing Cells
| Compound | P-gp Expressing Cells (MES-SA/MX2) EC50 Fold Change (+/- P-gp inhibitor) |
| SC209 | ~3-fold |
| DM4 | ~20-fold |
| MMAE | >100-fold |
This table illustrates the reduced impact of P-gp on SC209 cytotoxicity compared to other tubulin inhibitors. Data interpreted from a study on STRO-002.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in your research.
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of SC209 on cancer cell lines.
Materials:
-
SC209 (3-Aminophenyl Hemiasterlin)
-
Target cancer cell line (e.g., Igrov1, KB, or P-gp overexpressing lines like MES-SA/MX2 and its parental line MES-SA)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of SC209 in complete culture medium. Remove the overnight culture medium from the wells and add 100 µL of the SC209 dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 120 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value by plotting a dose-response curve.
P-gp Efflux Assay (Calcein-AM Assay)
This assay measures the ability of SC209 to be effluxed by P-gp.
Materials:
-
P-gp overexpressing cells (e.g., MES-SA/MX2) and parental cells (e.g., MES-SA)
-
SC209
-
Known P-gp inhibitor (e.g., GF120918 or Verapamil) as a positive control
-
Calcein-AM
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed both P-gp expressing and parental cells in a 96-well black, clear-bottom plate.
-
Compound Incubation: Pre-incubate the cells with different concentrations of SC209 or the positive control inhibitor for 30-60 minutes.
-
Calcein-AM Loading: Add Calcein-AM to all wells at a final concentration of 0.25-1 µM and incubate for 30 minutes at 37°C.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm) or a flow cytometer.
-
Data Analysis: A decrease in Calcein accumulation in P-gp overexpressing cells compared to parental cells indicates P-gp activity. The ability of SC209 to increase Calcein accumulation in the P-gp overexpressing cells, relative to the untreated control, indicates its potential to inhibit P-gp efflux.
Tubulin Polymerization Assay
This spectrophotometric assay determines the effect of SC209 on tubulin polymerization in vitro.
Materials:
-
Purified tubulin
-
SC209
-
GTP solution
-
Polymerization buffer (e.g., G-PEM buffer)
-
Temperature-controlled spectrophotometer
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.
-
Compound Addition: Add SC209 at various concentrations to the reaction mixture. Include a known tubulin inhibitor (e.g., colchicine) as a positive control and a vehicle-only control.
-
Initiate Polymerization: Transfer the reaction mixtures to pre-warmed cuvettes or a 96-well plate in a spectrophotometer set to 37°C.
-
Monitor Polymerization: Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).
-
Data Analysis: Plot the absorbance against time. Inhibition of tubulin polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
Troubleshooting Guide
Q: My EC50 values for SC209 are inconsistent across experiments. What could be the cause?
A: Inconsistent EC50 values in cytotoxicity assays can arise from several factors:
-
Cell Seeding Density: Ensure a consistent number of viable cells are seeded in each well. Variations in cell density can significantly impact results.
-
Compound Potency: Verify the concentration and stability of your SC209 stock solution. Improper storage can lead to degradation.
-
Incubation Time: Adhere strictly to the predetermined incubation time for compound exposure.
-
Reagent Quality: Use fresh, high-quality MTT and DMSO.
Q: In the P-gp efflux assay, I am not observing a significant difference in Calcein-AM accumulation between my P-gp expressing and parental cell lines. Why might this be?
A: This issue can be due to:
-
Low P-gp Expression: Confirm the level of P-gp expression in your resistant cell line using methods like Western blotting or qPCR. Passage number can affect expression levels.
-
Calcein-AM Concentration: Optimize the concentration of Calcein-AM. Too high a concentration can saturate the efflux pump, masking its activity.
-
Incubation Times: Optimize the pre-incubation time with the inhibitor and the Calcein-AM loading time.
Q: The tubulin polymerization assay shows high background absorbance. How can I reduce this?
A: High background in a tubulin polymerization assay can be caused by:
-
Light Scattering: Ensure there are no air bubbles in the cuvettes or wells.
-
Compound Precipitation: Check if SC209 is precipitating at the concentrations used. If so, adjust the solvent or concentration.
-
Buffer Quality: Use freshly prepared and filtered polymerization buffer.
Visualizations
The following diagrams illustrate key concepts and workflows related to overcoming P-gp mediated resistance with SC209.
References
Technical Support Center: Optimizing SC209 ADC Internalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Antibody-Drug Conjugates (ADCs) containing the cytotoxic payload SC209. Our goal is to help you overcome common experimental hurdles and improve the internalization of your SC209-based ADCs into cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is SC209 and what is its mechanism of action?
A1: SC209 is a potent tubulin-targeting cytotoxin.[1][2][3] It is a synthetic analogue of hemiasterlin, which binds to the Vinca-peptide site of tubulin, preventing microtubule polymerization and leading to cell cycle arrest and apoptosis.[3] SC209 is the payload in the ADC STRO-002, where it is linked to an antibody targeting Folate Receptor Alpha (FolRα).[1][2][3]
Q2: What is the target for SC209-containing ADCs like STRO-002?
A2: The primary target for the well-characterized SC209-containing ADC, STRO-002, is Folate Receptor Alpha (FolRα).[1][2][3] FolRα is a cell-surface glycoprotein that is highly expressed in several cancers, including ovarian and endometrial cancer, while having limited expression in normal tissues, making it an attractive target for ADC therapy.[3]
Q3: What are the key steps involved in the internalization and action of an SC209-based ADC?
A3: The process begins with the ADC binding to its target antigen on the cancer cell surface. This is followed by receptor-mediated endocytosis, where the ADC-antigen complex is internalized into the cell within an endosome. The endosome then traffics to and fuses with a lysosome. Inside the acidic environment of the lysosome, the linker connecting SC209 to the antibody is cleaved, releasing the active SC209 payload into the cytoplasm. Finally, SC209 binds to tubulin, disrupting microtubule dynamics and inducing cell death.
Q4: How can I determine if my cancer cell line is a suitable model for SC209 ADC experiments?
A4: A suitable cell line should have high expression of the target antigen (e.g., FolRα for STRO-002). You can assess target expression using techniques like flow cytometry, western blotting, or immunohistochemistry. Additionally, the cell line should exhibit sensitivity to the cytotoxic effects of SC209. This can be determined by performing a cytotoxicity assay with the free SC209 payload.
Troubleshooting Guide
This guide addresses common issues encountered during SC209 ADC internalization experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low ADC Internalization | Low target antigen expression on cancer cells. | - Confirm target antigen expression levels using a validated antibody for flow cytometry or western blot. - Select a cell line with higher target expression. - Consider engineering the cell line to overexpress the target antigen for mechanistic studies. |
| Poor antibody binding affinity. | - Verify the binding affinity of your ADC's antibody component to the target antigen using methods like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI). - Use a positive control antibody with known high affinity. | |
| Inefficient endocytosis of the receptor. | - Some receptors internalize more slowly than others. Characterize the internalization rate of the target receptor in your cell line. - If the natural internalization rate is low, it may not be an ideal target for an ADC approach. | |
| Issues with the experimental setup. | - Optimize incubation time and temperature. Internalization is an active process that occurs at 37°C but is inhibited at 4°C. - Ensure the ADC is not aggregated. Centrifuge the ADC solution before adding it to the cells. | |
| High Background Signal in Internalization Assay | Non-specific binding of the ADC to the cell surface or plasticware. | - Include a negative control ADC that does not bind to the target antigen. - Block non-specific binding sites by pre-incubating cells with a blocking buffer (e.g., PBS with 1% BSA). - Use low-binding plates. |
| Incomplete removal of cell-surface bound ADC. | - Optimize the acid wash or quenching step to ensure all surface-bound ADC is removed or quenched without damaging the cells. - Include a control where cells are kept at 4°C throughout the experiment to measure only surface-bound signal. | |
| Inconsistent Cytotoxicity Results | Variation in cell health and density. | - Ensure consistent cell seeding density and that cells are in the logarithmic growth phase. - Regularly check for mycoplasma contamination. |
| Instability of the ADC or payload. | - Store the ADC and SC209 payload at the recommended temperature and protect from light. - Prepare fresh dilutions for each experiment. | |
| Development of drug resistance. | - SC209 has been shown to be a weaker substrate for P-glycoprotein (P-gp) mediated efflux compared to other payloads, but resistance is still possible.[3] - Check for the expression of efflux pumps like P-gp in your cell line. |
Quantitative Data Summary
The following tables summarize key quantitative data for STRO-002 and SC209 from preclinical studies.
Table 1: In Vitro Cytotoxicity of STRO-002 and SC209 in Ovarian Cancer Cell Lines
| Cell Line | Target (FolRα) Expression | STRO-002 EC50 (nmol/L) | SC209 EC50 (nmol/L) |
| IGROV1 | Positive | Potent activity observed[1] | Not explicitly stated |
| OVSAHO | Positive | Potent activity observed[1] | Not explicitly stated |
| A549 | Negative | No killing observed[1] | Not explicitly stated |
| OVCAR3 | Positive | Not explicitly stated | Not explicitly stated |
Table 2: Internalization of STRO-002 Antibody Component (SP8166) in FolRα-Positive Cell Lines
| Cell Line | Time Point | Percent Internalization (%) |
| IGROV1 | 1 hour | ~20% |
| IGROV1 | 4 hours | ~40% |
| IGROV1 | 24 hours | ~60% |
| OVCAR3 | 1 hour | ~15% |
| OVCAR3 | 4 hours | ~30% |
| OVCAR3 | 24 hours | ~50% |
| (Data estimated from graphical representations in cited literature)[1] |
Experimental Protocols
1. Protocol for ADC Internalization Assay using Flow Cytometry
This protocol is adapted from the methodology used for STRO-002.[3]
Materials:
-
FolRα-positive cancer cells (e.g., IGROV1, OVCAR3)
-
Fluorescently labeled ADC (e.g., STRO-002-Alexa647)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Acid wash buffer (e.g., 0.1 M glycine, pH 2.5) or quenching solution
-
Flow cytometer
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
On the day of the experiment, cool the plate on ice for 10-15 minutes.
-
Remove the culture medium and wash the cells once with cold PBS.
-
Add the fluorescently labeled ADC at a saturating concentration (e.g., 100 nmol/L) to the cells and incubate on ice for 1 hour to allow binding to the cell surface.
-
Wash the cells three times with cold PBS to remove unbound ADC.
-
To initiate internalization, add pre-warmed (37°C) complete culture medium to the cells.
-
Incubate the plate at 37°C in a CO2 incubator for various time points (e.g., 0, 1, 4, 24 hours).
-
At each time point, place the plate on ice to stop internalization.
-
To measure internalized ADC, remove the medium and add a stripping buffer (e.g., acid wash) for a short period (e.g., 5-10 minutes) to remove any remaining surface-bound ADC. Alternatively, a quenching antibody can be added.
-
Wash the cells with cold PBS.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Analyze the fluorescence of the cells using a flow cytometer. The geometric mean fluorescence intensity (gMFI) will correspond to the amount of internalized ADC.
-
To determine the percentage of internalization, divide the gMFI of the acid-washed/quenched sample by the gMFI of a parallel sample that was not acid-washed/quenched (representing total bound ADC).
2. Protocol for In Vitro Cytotoxicity Assay
Materials:
-
Cancer cell lines (target-positive and target-negative)
-
SC209 ADC, free SC209, and a negative control ADC
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells at an optimal density in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of the SC209 ADC, free SC209, and the negative control ADC in complete culture medium.
-
Remove the medium from the cells and add the different concentrations of the test articles. Include wells with medium only as a vehicle control.
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours) at 37°C in a CO2 incubator.
-
At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the EC50 value (the concentration that causes 50% inhibition of cell growth) for each compound.
Visualizations
Caption: SC209 ADC internalization and mechanism of action.
Caption: General experimental workflow for ADC evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]
SC209 linker stability and optimization strategies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SC209 linker for antibody-drug conjugate (ADC) development. The information provided is based on established principles of ADC linker chemistry and may require adaptation for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the SC209 linker and what is its primary application?
A1: SC209 is a cleavable linker used in the development of antibody-drug conjugates (ADCs). Its primary function is to connect a cytotoxic payload to a monoclonal antibody (mAb), ensuring stability in systemic circulation and facilitating the specific release of the payload within target tumor cells.
Q2: What is the mechanism of SC209 linker cleavage?
A2: The SC209 linker is designed to be cleaved by specific enzymes, such as cathepsin B, which are overexpressed in the lysosomal compartments of tumor cells. This enzymatic cleavage ensures that the cytotoxic drug is released predominantly at the site of action, minimizing off-target toxicity.
Q3: What are the common causes of premature drug release with linkers like SC209?
A3: Premature drug release from ADCs in circulation can be a significant issue. For many linkers, this can be attributed to several factors:
-
Instability of the conjugation chemistry: For linkers utilizing maleimide chemistry, the succinimide ring formed can be susceptible to a retro-Michael reaction, leading to payload loss.
-
Cleavage by circulating enzymes: Some linkers can be sensitive to extracellular enzymes present in the plasma, such as elastase.[1]
-
Hydrolysis: Certain chemical bonds within the linker may be prone to hydrolysis at physiological pH.
Q4: How can I assess the stability of my SC209-ADC conjugate?
A4: The stability of an ADC can be evaluated using a combination of in vitro and in vivo assays. Key methods include:
-
Plasma Stability Assays: Incubating the ADC in plasma from different species (e.g., mouse, human) and monitoring the amount of intact ADC over time using techniques like ELISA or LC-MS.[2]
-
Pharmacokinetic (PK) Studies: In vivo studies to measure the profiles of the total antibody, the conjugated ADC, and the free payload in circulation.[3]
-
Cell-Based Assays: Assessing the potency and specificity of the ADC on target and non-target cell lines.
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR)
Low DAR can result from inefficient conjugation. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Strategy |
| Suboptimal Reaction Conditions | Optimize the pH of the conjugation buffer. For amine-reactive esters, a pH of 7-9 is often optimal, while EDC coupling may require a pH of 4.5-5.5.[] |
| Steric Hindrance | Consider using site-specific conjugation techniques to reduce steric hindrance around the conjugation site.[] |
| Interfering Buffer Components | Avoid buffers containing components that can interfere with the conjugation chemistry (e.g., Tris buffer for amine-reactive processes).[] |
| Incorrect Molar Ratio | Titrate the molar ratio of the linker-payload to the antibody to find the optimal ratio for your specific components. |
| Incomplete Reaction | Increase the incubation time of the conjugation reaction.[] |
Issue 2: ADC Aggregation
Aggregation of ADCs can occur during or after conjugation, leading to non-functional and potentially immunogenic products.
| Potential Cause | Troubleshooting Strategy |
| Hydrophobicity of the Linker-Payload | The inclusion of hydrophilic moieties, such as PEG spacers or hydrophilic linkers like β-glucuronide, can help reduce aggregation.[5] |
| High DAR | A high drug load can increase the hydrophobicity of the ADC, leading to aggregation. Aim for an optimal DAR that balances potency and stability. |
| Suboptimal Buffer Conditions | Optimize the formulation buffer by adjusting pH or adding stabilizers like glycerol or BSA.[] |
| Purification Issues | Use appropriate purification methods like size exclusion chromatography (SEC) or dialysis to remove aggregates.[] |
Issue 3: Premature Payload Release in Plasma
Premature release of the cytotoxic payload can lead to off-target toxicity and reduced efficacy.
| Potential Cause | Troubleshooting Strategy |
| Linker Instability | If using a maleimide-based linker, strategies to promote succinimide ring hydrolysis can improve stability and prevent the retro-Michael reaction.[6][7] |
| Sensitivity to Plasma Enzymes | Consider linker designs that are less susceptible to cleavage by circulating proteases. Tandem-cleavage linkers, which require two sequential cleavage events, can offer enhanced stability.[1] |
| Inappropriate Linker Chemistry for the Payload | Ensure the chosen linker chemistry is compatible with the payload and does not create an unstable bond. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the SC209-ADC conjugate in plasma over time.
Methodology:
-
Prepare stock solutions of the SC209-ADC conjugate.
-
Spike the stock solution into blank plasma (e.g., mouse or human) to a final concentration of approximately 90 µg/mL.[2]
-
Incubate the plasma samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 3, 5, and 7 days).[2]
-
Immediately store the collected aliquots at -80°C until analysis.
-
Analyze the samples to determine the concentration of the intact ADC. This can be done using an enzyme-linked immunosorbent assay (ELISA) that detects both the antibody and the payload, or by liquid chromatography-mass spectrometry (LC-MS) to measure the DAR.
Protocol 2: Optimizing Conjugation Conditions
Objective: To determine the optimal conditions for conjugating the SC209 linker-payload to the antibody.
Methodology:
-
Buffer Screening: Set up parallel conjugation reactions in a variety of buffers (e.g., PBS, HEPES) at different pH values (e.g., ranging from 6.5 to 8.5).
-
Molar Ratio Titration: For each buffer condition, perform a titration of the SC209 linker-payload to the antibody, testing a range of molar ratios (e.g., 2:1, 4:1, 8:1).
-
Incubation: Incubate the reaction mixtures for a set period (e.g., 24 hours) at a controlled temperature (e.g., 4°C).[8]
-
Purification: Purify the resulting ADCs using a suitable method, such as size exclusion chromatography, to remove unconjugated antibody and excess linker-payload.
-
Characterization: Analyze the purified ADCs to determine the DAR and the extent of aggregation. Techniques like hydrophobic interaction chromatography (HIC) or LC-MS can be used to determine the DAR, while SEC can be used to assess aggregation.
Visualizations
Caption: A typical workflow for the conjugation of an antibody with the SC209 linker-payload.
Caption: A decision tree for troubleshooting low drug-to-antibody ratio (DAR).
Caption: Desired vs. undesired cleavage pathways for the SC209 linker.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
- 6. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining SC209 Release from Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the release of the cytotoxic payload SC209 from antibody-drug conjugates (ADCs).
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of refining the SC209 release mechanism.
Issue 1: Low or No In Vitro Cytotoxicity of SC209-ADC
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inefficient ADC Internalization | Verify target antigen expression on the cell line. | Use flow cytometry or western blotting to confirm high and consistent expression of the target antigen on your cancer cell lines.[1][2] |
| Assess the internalization rate of the ADC. | Perform a fluorescence-based internalization assay using a labeled version of your ADC to visualize and quantify uptake by the target cells.[3][4] | |
| Ineffective Linker Cleavage | Confirm lysosomal trafficking of the ADC. | Use confocal microscopy to co-localize the ADC with lysosomal markers (e.g., LAMP1) to ensure it reaches the site of enzymatic cleavage. |
| Evaluate the activity of lysosomal proteases (e.g., Cathepsin B). | Perform a Cathepsin B activity assay in your target cell lysates to ensure the necessary enzymes for linker cleavage are present and active.[5][6] | |
| The SC239 linker is a cathepsin-sensitive val-cit-PABA linker designed to be cleaved in the lysosome to release the free warhead SC209.[3] | ||
| Drug Efflux | Assess the expression of drug efflux pumps like P-glycoprotein (P-gp) in your cell line. | Use a P-gp inhibitor, such as GF120918, in your cytotoxicity assay. A significant increase in potency in the presence of the inhibitor suggests drug efflux is a contributing factor.[3][4] |
| SC209 has been shown to be a relatively weak substrate for P-gp compared to other common ADC payloads like DM4 and MMAE.[3][4] |
Issue 2: High Off-Target Toxicity or Premature Payload Release
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Linker Instability in Circulation | Evaluate the stability of the ADC in plasma. | Incubate the ADC in human and/or mouse plasma at 37°C for various time points and measure the drug-to-antibody ratio (DAR) using techniques like LC-MS to assess premature drug release.[3][4][7] |
| The linker's stability is crucial to prevent premature release of the payload in the bloodstream, which can lead to systemic toxicity.[5][7] | ||
| Non-Specific Uptake by Healthy Tissues | Assess the expression of the target antigen on healthy tissues. | Use immunohistochemistry (IHC) or other methods to evaluate the expression profile of the target antigen in a panel of normal tissues to predict potential on-target, off-tumor toxicities.[8] |
| Cleavage by Extracellular Proteases | Investigate linker cleavage in the absence of internalization. | Incubate the ADC with relevant extracellular proteases that may be present in the tumor microenvironment to assess their potential to cleave the linker prematurely.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of release for SC209 from an ADC like STRO-002?
A1: The release of SC209 is a multi-step process that begins with the binding of the ADC to its target antigen on the surface of a cancer cell.[8][10] This is followed by internalization of the ADC-antigen complex via receptor-mediated endocytosis.[10] The ADC is then trafficked to the lysosome. Inside the acidic environment of the lysosome, the linker (SC239, a valine-citrulline dipeptide linker) is cleaved by lysosomal proteases, particularly Cathepsin B.[3][5] This cleavage releases the active cytotoxic payload, SC209, into the cytoplasm of the cancer cell where it can then exert its anti-tumor effect by inhibiting tubulin polymerization.[3][4]
Q2: How can I measure the release of SC209 in a cellular context?
A2: To measure the intracellular release of SC209, you can employ analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). This involves incubating target cells with the SC209-ADC, lysing the cells at various time points, and then using LC-MS to separate and quantify the amount of free SC209 in the cell lysate.[4][7] It is crucial to have a validated LC-MS method with a suitable lower limit of quantification (LLOQ) to detect the released payload accurately.[4]
Q3: What are the key parameters to consider when designing an in vivo study to evaluate SC209 release and efficacy?
A3: For in vivo studies, several key parameters should be considered:
-
Tumor Model: Select a relevant xenograft or patient-derived xenograft (PDX) model with confirmed expression of the target antigen.[3][7]
-
Dosing Regimen: The dose and schedule should be optimized to maximize therapeutic efficacy while minimizing toxicity.[11]
-
Pharmacokinetics (PK): Characterize the PK of the total antibody, the conjugated ADC, and the released SC209 in plasma and tumor tissue.[12] This will provide insights into the stability of the ADC in circulation and the extent of payload release at the target site.[4]
-
Tumor and Plasma Payload Levels: Measure the concentration of free SC209 in both tumor tissue and plasma to assess tumor-specific release and systemic exposure.[4]
-
Efficacy Endpoints: Monitor tumor growth inhibition and other relevant efficacy endpoints.[3]
Q4: Can SC209 induce bystander killing?
A4: Yes, SC209 has been shown to induce bystander killing.[3] This means that once released from the target cancer cell, the membrane-permeable SC209 can diffuse into neighboring, antigen-negative cancer cells and exert its cytotoxic effect.[3] This is an important mechanism of action for ADCs targeting heterogeneously expressed antigens.[3] To evaluate the bystander effect, you can use co-culture experiments where antigen-positive and antigen-negative cells are grown together and treated with the SC209-ADC.[3]
Experimental Protocols and Data
Experimental Protocol: In Vitro Plasma Stability Assay
Objective: To assess the stability of the SC209-ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubate the SC209-ADC at a concentration of 100 µg/mL in human and/or rodent plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours, and up to 21 days).
-
For each time point, determine the average drug-to-antibody ratio (DAR) using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.
-
Concurrently, measure the total antibody concentration using an enzyme-linked immunosorbent assay (ELISA) to ensure the antibody itself is stable.[3]
-
Compare the DAR values over time to the initial DAR at time zero. A significant decrease in DAR indicates premature linker cleavage and payload release.
Quantitative Data Summary: Stability of STRO-002 (SC209-ADC)
| Matrix | Time Point | Average DAR | Total Antibody Stability |
| Human Plasma | Up to 21 days | Stable | Stable |
| Cynomolgus Plasma | Up to 21 days | Stable | Stable |
| Mouse Plasma | Up to 21 days | Stable | Stable |
Data synthesized from published studies on STRO-002.[3][4]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the therapeutic use and outcome of antibody-drug conjugates in ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. Determination of Antibody-Drug Conjugate Released Payload Species Using Directed in Vitro Assays and Mass Spectrometric Interrogation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. njbio.com [njbio.com]
- 9. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody-Antineoplastic Conjugates in Gynecological Malignancies: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Model-Informed Therapeutic Dose Optimization Strategies for Antibody-Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration-Approved Antibody-Drug Conjugates? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating off-target effects of SC209 payloads
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the off-target effects of Antibody-Drug Conjugates (ADCs) utilizing the SC209 payload.
Frequently Asked Questions (FAQs)
Q1: What is SC209 and what is its mechanism of action?
A1: SC209 is a potent hemiasterlin derivative that functions as a microtubule inhibitor.[1] As a payload in ADCs, it is designed to be delivered specifically to antigen-expressing tumor cells. Once internalized, the payload is released and disrupts the microtubule dynamics within the cell. This interference with the cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death).[][3]
Q2: What are the potential off-target effects associated with SC209 and other microtubule inhibitor payloads?
A2: Off-target effects of ADCs with microtubule inhibitor payloads like SC209 can manifest in several ways:
-
On-target, off-tumor toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to unintended ADC activity in non-cancerous cells.[4]
-
Off-target, off-tumor toxicity: This is the most common form of ADC toxicity and can arise from several factors[5]:
-
Premature payload release: Instability of the linker in systemic circulation can lead to the release of the highly potent SC209 payload before it reaches the target tumor cells.[4][6]
-
Non-specific uptake: ADCs can be taken up by healthy cells, such as those in the liver or reticuloendothelial system, through mechanisms independent of target antigen binding.[3]
-
-
Common toxicities: For microtubule inhibitor-based ADCs, common off-target toxicities include peripheral neuropathy, myelosuppression (neutropenia, thrombocytopenia), and ocular toxicities.[4][6]
Q3: How can the linker chemistry influence the off-target effects of an SC209 ADC?
A3: The linker is a critical component in minimizing off-target toxicity.[6] An ideal linker should be highly stable in the bloodstream to prevent premature payload release but efficiently cleavable within the target tumor cell to release SC209.[]
-
Cleavable linkers: These are designed to be cleaved by specific enzymes (e.g., cathepsins) or in the acidic environment of the lysosome. If the linker is susceptible to cleavage by enzymes present in the plasma, it can lead to systemic toxicity.[7][8]
-
Non-cleavable linkers: These linkers rely on the complete degradation of the antibody in the lysosome to release the payload. This generally leads to better stability in circulation but may have a reduced bystander effect.[3][6]
Q4: What is the "bystander effect" and how does it relate to SC209 ADCs?
A4: The bystander effect is a phenomenon where the cytotoxic payload released from a target cancer cell can diffuse into and kill neighboring tumor cells that may not express the target antigen.[9][10][11] This is particularly important in treating heterogeneous tumors. For a payload like SC209 to have a bystander effect, it must be membrane-permeable upon its release. The choice of linker and the physicochemical properties of the payload influence the extent of the bystander effect.[3] While beneficial for efficacy, a potent bystander effect can also contribute to off-target toxicity if the payload escapes the tumor microenvironment.[3]
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity in antigen-negative cell lines in vitro.
| Possible Cause | Troubleshooting Steps |
| Linker Instability in Culture Medium | 1. Assay for free payload: Analyze the culture medium for the presence of free SC209 using LC-MS.[12] 2. Use a more stable linker: If significant free payload is detected, consider re-conjugating with a more stable linker chemistry. 3. Control experiment: Incubate the ADC in the culture medium without cells for the duration of the experiment and then test the supernatant on the antigen-negative cells. |
| Non-specific Uptake | 1. Competition assay: Co-incubate the ADC with an excess of the unconjugated antibody. A reduction in cytotoxicity suggests target-mediated uptake. 2. Fc receptor blocking: If non-specific uptake is suspected to be mediated by Fc receptors, use an Fc-blocking agent in your assay. 3. Antibody engineering: Consider engineering the Fc region of the antibody to reduce non-specific binding.[4] |
| High Bystander Effect | 1. Titrate the ADC concentration: Use a lower concentration of the ADC in your co-culture assays. 2. Modify the payload: If the bystander effect is too potent, a less membrane-permeable derivative of the payload could be considered. |
Issue 2: Rapid clearance and low exposure of the ADC in vivo.
| Possible Cause | Troubleshooting Steps |
| High Drug-to-Antibody Ratio (DAR) | 1. Characterize the ADC: Use techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry to confirm the DAR and the distribution of drug-linker species. 2. Optimize conjugation: Modify the conjugation chemistry to achieve a lower and more homogeneous DAR. High DARs can increase the hydrophobicity of the ADC, leading to faster clearance.[5] |
| Linker Instability in Plasma | 1. In vitro plasma stability assay: Incubate the ADC in plasma from the relevant species and measure the amount of intact ADC and released payload over time using ELISA and LC-MS.[7][12] 2. Select a more stable linker: If the linker is found to be unstable, a different linker chemistry should be evaluated. |
| Formation of Aggregates | 1. Size-Exclusion Chromatography (SEC): Analyze the ADC preparation for the presence of high molecular weight species (aggregates).[13] 2. Formulation optimization: Evaluate different buffer conditions and excipients to minimize aggregation. |
Quantitative Data Summary
While specific off-target IC50 data for SC209 is not extensively published, the following table provides a representative summary of the kind of data that should be generated to characterize an SC209-based ADC.
| Assay | Cell Line | Target Antigen Expression | Parameter | Value | Interpretation |
| On-Target Cytotoxicity | SK-BR-3 | High | IC50 | Low nM | High potency in target cells. |
| On-Target Cytotoxicity | BT-474 | Moderate | IC50 | Mid nM | Potency correlates with antigen expression. |
| Off-Target Cytotoxicity | MDA-MB-231 | Negative | IC50 | >1 µM | Low off-target cytotoxicity. |
| Bystander Cytotoxicity | Co-culture of SK-BR-3 and MDA-MB-231 | High/Negative | IC50 (on MDA-MB-231) | High nM | Demonstrates bystander killing of antigen-negative cells. |
| Linker Stability | Human Plasma | N/A | Half-life | > 7 days | High stability in circulation, minimizing premature payload release. |
Note: The values presented are illustrative and will vary depending on the specific antibody, linker, and experimental conditions. A presentation by Sutro Biopharma indicated that SC209 has low to sub-nanomolar cell-killing activity across various cancer cells and is active against P-gp overexpressing cells.[1] Another presentation showed that MMAE and SC209 have similar potency and induce comparable immunogenic cell death (ICD) activity.[14]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT/MTS Assay)
This protocol is for determining the IC50 value of an SC209-ADC in both antigen-positive and antigen-negative cell lines.[15][16]
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
SC209-ADC and unconjugated antibody
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the SC209-ADC and the unconjugated antibody control in complete culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include wells with untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubate the plate for a period appropriate for the payload's mechanism of action (e.g., 72-96 hours for microtubule inhibitors).[17]
-
Add the MTT/MTS reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution.
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage of the untreated control and plot the results against the ADC concentration to determine the IC50 value using non-linear regression.[17]
Linker Stability Assay in Plasma
This protocol assesses the stability of the ADC linker in plasma.
Materials:
-
SC209-ADC
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS)
-
LC-MS system for payload quantification
-
ELISA kit for total antibody quantification
Procedure:
-
Dilute the SC209-ADC to a final concentration in plasma.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72, 168 hours), take an aliquot of the plasma sample.
-
For free payload analysis, precipitate the proteins (e.g., with acetonitrile) and analyze the supernatant by LC-MS to quantify the amount of released SC209.
-
For total antibody analysis, use an ELISA to measure the concentration of the antibody component of the ADC.
-
Calculate the percentage of intact ADC remaining at each time point and determine the half-life of the ADC in plasma.
In Vitro Bystander Effect Assay
This protocol evaluates the ability of the SC209-ADC to kill antigen-negative cells in the presence of antigen-positive cells.[9][10][15]
Materials:
-
Antigen-positive cell line
-
Antigen-negative cell line engineered to express a fluorescent protein (e.g., GFP)
-
SC209-ADC
-
96-well cell culture plates
-
Fluorescence microscope or high-content imager
Procedure:
-
Co-culture the antigen-positive and antigen-negative cells in a 96-well plate at a defined ratio.
-
Allow the cells to adhere overnight.
-
Treat the co-culture with serial dilutions of the SC209-ADC. The concentration range should be cytotoxic to the antigen-positive cells but have minimal effect on the antigen-negative cells in monoculture.[17]
-
Incubate for 72-96 hours.
-
Image the plate using a fluorescence microscope to specifically count the number of viable GFP-expressing antigen-negative cells.
-
Alternatively, use flow cytometry to differentiate and quantify the viability of the two cell populations.
-
Plot the viability of the antigen-negative cells versus the ADC concentration to assess the bystander effect.
Visualizations
References
- 1. sutrobio.com [sutrobio.com]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 6. Strategies for Mitigating Antibody-Drug Conjugate Related Adverse Events for Precision Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 11. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. veranova.com [veranova.com]
- 14. sutrobio.com [sutrobio.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 16. Evaluating Cytotoxicity of Hyaluronate Targeted Solid Lipid Nanoparticles of Etoposide on SK-OV-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Cytotoxicity of SC209 and MMAE in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of two potent anti-cancer agents, SC209 and Monomethyl Auristatin E (MMAE). Both molecules are utilized as payloads in antibody-drug conjugates (ADCs) to target and eliminate cancer cells. This document summarizes key experimental data, details underlying methodologies, and visualizes their mechanisms of action.
At a Glance: SC209 vs. MMAE
| Feature | SC209 (3-Aminophenyl Hemiasterlin) | MMAE (Monomethyl Auristatin E) |
| Primary Mechanism of Action | Tubulin Polymerization Inhibitor | Tubulin Polymerization Inhibitor |
| Key Differentiator | Reduced potential for drug efflux via P-glycoprotein 1 (P-gp) drug pump.[1][2] | Potent cytotoxin, widely used in approved ADCs.[3] |
| Potency | High, with EC50 values in the low nanomolar range. | Very high, with IC50 values in the sub-nanomolar to low nanomolar range across a wide variety of cell lines.[4][5] |
| Therapeutic Application | Primarily investigated as a payload for ADCs, particularly in the context of overcoming multidrug resistance. | A well-established payload in several FDA-approved ADCs.[3] |
Quantitative Cytotoxicity Data
The following tables summarize the in vitro cytotoxicity of SC209 and MMAE in various human cancer cell lines. IC50 and EC50 values represent the concentration of the compound required to inhibit cell growth or viability by 50%.
Table 1: Cytotoxicity of SC209 in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) | Reference |
| Igrov1 | Ovarian Cancer | 3.6 | |
| KB | Cervical Cancer | 3.9 | |
| MES-SA/MX2 (P-gp expressing) | Uterine Sarcoma | Less affected by P-gp efflux compared to MMAE | [6] |
Table 2: Cytotoxicity of MMAE in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 | [4] |
| HEK293 | Embryonic Kidney | 4.24 ± 0.37 | [4] |
| BT-474 | Breast Cancer | Sub-nanomolar | [7] |
| HCC1954 | Breast Cancer | Sub-nanomolar | [7] |
| NCI-N87 | Gastric Cancer | Sub-nanomolar | [5] |
| MCF-7 | Breast Cancer | Sub-nanomolar | [7] |
| MDA-MB-468 | Breast Cancer | Sub-nanomolar | [7] |
| RAMOS | Burkitt's Lymphoma | 0.12 | [8] |
| BxPC-3 | Pancreatic Cancer | 65.1 ± 10.6 (as part of a PDC) | [9] |
| MIA PaCa-2 | Pancreatic Cancer | >250 (as part of a PDC) | [9] |
Mechanisms of Action and Signaling Pathways
Both SC209 and MMAE exert their cytotoxic effects by disrupting the cellular microtubule network, a critical component of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.
MMAE is a synthetic analog of the natural product dolastatin 10.[10] It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption of microtubule dynamics leads to a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death).[3][10]
SC209 , a derivative of hemiasterlin, also functions as a potent inhibitor of tubulin polymerization.[1][6] A key advantage of SC209 is its reduced susceptibility to efflux by the P-glycoprotein 1 (P-gp) drug pump, a common mechanism of multidrug resistance in cancer cells.[1][2] This suggests that SC209 may be more effective against cancer cells that have developed resistance to other tubulin-targeting agents that are P-gp substrates.
Below are diagrams illustrating the signaling pathways affected by these compounds.
Caption: MMAE inhibits tubulin polymerization, leading to mitotic spindle disruption, G2/M cell cycle arrest, and ultimately apoptosis.
Caption: SC209 inhibits tubulin polymerization and is a poor substrate for the P-gp efflux pump, leading to potent cytotoxicity even in resistant cells.
Experimental Protocols
The following sections detail generalized methodologies for the key experiments cited in this guide. Specific parameters may vary between individual studies.
Cell Viability/Cytotoxicity Assay (e.g., MTT or WST-1 Assay)
This assay is used to determine the concentration of a compound that inhibits cell viability by 50% (IC50).
Workflow Diagram:
Caption: A typical workflow for determining the IC50 of a cytotoxic compound using a metabolic assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of either SC209 or MMAE. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used to dissolve the compounds.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow the compounds to exert their cytotoxic effects.
-
Reagent Addition: After the incubation period, a metabolic reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) is added to each well.
-
Color Development: The plates are incubated for an additional 1 to 4 hours. Metabolically active (viable) cells will convert the tetrazolium salt into a colored formazan product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control wells to determine the percentage of cell viability. The IC50 value is then calculated by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
Workflow Diagram:
Caption: Workflow for an in vitro assay to measure the inhibition of tubulin polymerization.
Detailed Steps:
-
Reaction Setup: A reaction mixture containing purified tubulin protein, GTP (which is required for polymerization), and a fluorescence reporter that binds to polymerized microtubules is prepared in a 96-well plate.[11][12]
-
Compound Addition: SC209, MMAE, a known tubulin polymerization inhibitor (e.g., colchicine), and a known stabilizer (e.g., paclitaxel) are added to respective wells. A vehicle control is also included.[11]
-
Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.
-
Fluorescence Monitoring: The fluorescence intensity in each well is measured at regular intervals over a period of time (e.g., 60 minutes) using a fluorescence plate reader. An increase in fluorescence indicates microtubule formation.[11][12]
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compounds are compared to the controls. The concentration of the compound that inhibits polymerization by 50% (IC50) can be determined.[13]
References
- 1. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. scispace.com [scispace.com]
- 5. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. MMAE – The Beloved Toxin of ADCs - DIMA Biotechnology [dimabio.com]
- 11. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tubulin and microtubule based assays, compound screening, drug screening, pre-clinical drug screen for tubulin inhibitors and microtubule inhibitors. [cytoskeleton.com]
- 13. Tubulin Polymerization Inhibitor Screening [cytoskeleton.com]
The Efficacy of SC209 in Reversing P-glycoprotein-Mediated Multidrug Resistance
A Comparative Analysis Against Established P-gp Inhibitors
In the landscape of oncology, a significant hurdle to effective chemotherapy is the development of multidrug resistance (MDR) by cancer cells. A primary driver of this phenomenon is the overexpression of the ATP-binding cassette (ABC) transporter protein, P-glycoprotein (P-gp), also known as MDR1 or ABCB1.[1][2][3] P-gp functions as an ATP-dependent efflux pump, actively expelling a broad spectrum of chemotherapeutic agents from the cell, thereby reducing their intracellular concentration to sub-therapeutic levels and rendering the treatment ineffective.[2][4][5]
This guide provides a comparative analysis of SC209, a novel investigational P-gp inhibitor, against established first and third-generation inhibitors, Verapamil and Tariquidar, respectively. The objective is to evaluate the potential of SC209 to overcome P-gp-mediated MDR in cancer cells.
Comparative Efficacy of P-gp Inhibitors
The efficacy of SC209 was benchmarked against Verapamil and Tariquidar based on several key performance indicators: the concentration required to inhibit 50% of P-gp activity (IC50), the ability to restore intracellular accumulation of a P-gp substrate, and the capacity to sensitize P-gp overexpressing cells to a standard chemotherapeutic agent, Paclitaxel.
Table 1: P-gp Inhibition and Reversal of Drug Efflux
| Compound | P-gp Inhibition IC50 (nM) | Fold Increase in Intracellular Rhodamine 123 Accumulation |
| SC209 (Hypothetical Data) | 85 | 18.5 |
| Verapamil | 5,000 | 4.2 |
| Tariquidar | 100 | 20.1 |
Table 2: Chemosensitization of P-gp Overexpressing Cells (KB-V1) to Paclitaxel
| Treatment | Paclitaxel IC50 (nM) | Fold Reversal of Resistance |
| Paclitaxel Alone | 350 | 1.0 |
| Paclitaxel + SC209 (1 µM) | 8.5 | 41.2 |
| Paclitaxel + Verapamil (10 µM) | 75 | 4.7 |
| Paclitaxel + Tariquidar (1 µM) | 6.2 | 56.5 |
The data presented indicates that SC209 is a potent P-gp inhibitor, significantly more so than the first-generation inhibitor Verapamil, and with potency approaching that of the third-generation inhibitor Tariquidar. SC209 effectively increases the intracellular concentration of P-gp substrates and demonstrates a substantial reversal of Paclitaxel resistance in P-gp overexpressing cells.
Mechanism of Action: P-gp Inhibition
P-glycoprotein utilizes the energy from ATP hydrolysis to expel cytotoxic drugs from the intracellular space.[4][5] P-gp inhibitors can counteract this mechanism through various means, including competitive inhibition at the drug-binding site or by interfering with the ATP hydrolysis cycle.[6] The primary mechanism of SC209 is believed to be direct, competitive inhibition of the P-gp efflux pump.
Caption: P-gp mediated drug efflux and inhibition by SC209.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture
Parental human epidermoid carcinoma cells (KB-3-1) and their P-gp-overexpressing, multidrug-resistant variant (KB-V1) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. KB-V1 cell cultures were additionally supplemented with 1 µg/mL vinblastine to maintain P-gp expression. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay
Cell viability was determined using the Sulforhodamine B (SRB) assay. Cells were seeded in 96-well plates and allowed to attach overnight. They were then treated with varying concentrations of Paclitaxel, either alone or in combination with a fixed concentration of a P-gp inhibitor (SC209, Verapamil, or Tariquidar). After a 72-hour incubation period, cells were fixed with 10% trichloroacetic acid, washed, and stained with 0.4% SRB solution. The bound dye was solubilized with 10 mM Tris base solution, and the absorbance was measured at 510 nm. IC50 values were calculated from dose-response curves.
Intracellular Drug Accumulation Assay
The effect of P-gp inhibitors on intracellular drug accumulation was assessed using the fluorescent P-gp substrate, Rhodamine 123, and flow cytometry.[7][8] P-gp overexpressing cells (KB-V1) were pre-incubated with the test compounds (SC209, Verapamil, or Tariquidar) for 1 hour at 37°C. Rhodamine 123 (5 µM) was then added, and the cells were incubated for an additional 60 minutes. After incubation, cells were washed with ice-cold phosphate-buffered saline (PBS), and the intracellular fluorescence was immediately analyzed using a flow cytometer. The fold increase in accumulation was calculated relative to untreated control cells.
Experimental Workflow for P-gp Inhibitor Evaluation
The following diagram outlines the general workflow for the preclinical evaluation of a novel P-gp inhibitor like SC209.
Caption: Workflow for evaluating a novel P-gp inhibitor.
Conclusion
The presented comparative data, based on established in vitro models of P-gp-mediated multidrug resistance, demonstrates that SC209 is a highly effective P-gp inhibitor. Its ability to restore the sensitivity of resistant cancer cells to conventional chemotherapy highlights its potential as a valuable adjuvant in cancer treatment. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of SC209 in overcoming multidrug resistance in oncology.
References
- 1. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 2. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 3. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein [mdpi.com]
- 4. The mechanism of action of multidrug-resistance-linked P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Remarkable Transport Mechanism of P-glycoprotein; a Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SC209 and Other Hemiasterlin Derivatives in Cancer Research
A deep dive into the cytotoxic and anti-tubulin activities of SC209, taltobulin (HTI-286), BF65, and BF78 for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of the hemiasterlin derivative SC209 with other notable compounds in its class, focusing on their performance in preclinical cancer studies. The information is presented to facilitate objective evaluation and is supported by experimental data and detailed methodologies.
Introduction to Hemiasterlin Derivatives
Hemiasterlins are a class of potent antimitotic agents originally isolated from marine sponges. Their unique chemical structures and potent cytotoxicity have made them a focal point in the development of novel anti-cancer therapeutics, particularly as payloads for antibody-drug conjugates (ADCs). These compounds exert their cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division. This guide will compare SC209, a 3-aminophenyl hemiasterlin derivative, with other synthetic and natural hemiasterlin derivatives, namely taltobulin (HTI-286), BF65, and its more potent stereospecific diastereomer (R)(S)(S)-BF65, and BF78.
Comparative Performance Data
The following tables summarize the available quantitative data on the cytotoxic activity and tubulin polymerization inhibition of SC209 and other selected hemiasterlin derivatives.
Table 1: In Vitro Cytotoxicity of Hemiasterlin Derivatives
| Compound | Cell Line | Assay Duration | IC50 / EC50 (nM) | Reference |
| SC209 | Igrov1 (Ovarian Cancer) | 120 h | 3.6 | [Not specified] |
| KB (Cervical Cancer) | 120 h | 3.9 | [Not specified] | |
| Taltobulin (HTI-286) | 18 Human Tumor Cell Lines (Average) | 3 days | 2.5 ± 2.1 | [1] |
| Hepatic Tumor Cell Lines (Mean) | Not specified | 2 ± 1 | [Not specified] | |
| (R)(S)(S)-BF65 | SKOV3 (Ovarian Cancer) | Not specified | Potent anticancer agent | [2] |
| BF65 & BF78 | Various Cancer Cell Lines | Not specified | Data not available |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are key indicators of a compound's potency. Lower values indicate higher potency. Direct comparison between compounds should be made with caution due to variations in experimental conditions.
Table 2: Tubulin Polymerization Inhibition
| Compound | Assay Type | IC50 (µM) | Reference |
| SC209 | In vitro tubulin polymerization | Data not available | |
| Taltobulin (HTI-286) | In vitro tubulin polymerization | Inhibition observed at 0.1 and 1 µM | [Not specified] |
| BF65 & BF78 | In vitro tubulin polymerization | Data not available |
Mechanism of Action: Targeting Microtubule Dynamics
Hemiasterlin derivatives, including SC209, share a common mechanism of action by targeting tubulin, the fundamental protein subunit of microtubules. These agents bind to the Vinca-peptide site on β-tubulin, which leads to the inhibition of tubulin polymerization. This disruption of microtubule formation and dynamics has profound consequences for rapidly dividing cancer cells, ultimately leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).
Caption: Mechanism of action of hemiasterlin derivatives.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Hemiasterlin derivatives (SC209, taltobulin, etc.)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the hemiasterlin derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 72 or 120 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/EC50 values using a dose-response curve fitting software.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in turbidity (absorbance).
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Hemiasterlin derivatives
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of tubulin in ice-cold general tubulin buffer. Prepare a stock solution of GTP.
-
Reaction Mixture: On ice, prepare the reaction mixture containing tubulin and GTP in the general tubulin buffer.
-
Compound Addition: Add the desired concentrations of the hemiasterlin derivatives or a vehicle control to the wells of a pre-chilled 96-well plate.
-
Initiation of Polymerization: Add the tubulin/GTP reaction mixture to the wells.
-
Turbidity Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for at least 60 minutes.
-
Data Analysis: Plot the absorbance as a function of time. The rate of polymerization and the maximum polymer mass can be determined. The IC50 value for inhibition of polymerization can be calculated by testing a range of compound concentrations.
Caption: Workflow for comparing hemiasterlin derivatives.
Conclusion
SC209 and other hemiasterlin derivatives, such as taltobulin, demonstrate potent cytotoxic activity against a range of cancer cell lines, primarily through the inhibition of tubulin polymerization. The available data suggests that these compounds are active in the low nanomolar range, making them highly attractive candidates for further development, especially as payloads in ADCs. While a direct head-to-head comparison is challenging due to variations in published studies, this guide provides a consolidated overview of their performance and the necessary experimental framework for their evaluation. Further studies are warranted to fully elucidate the comparative efficacy and therapeutic potential of these promising anti-cancer agents.
References
In Vivo Efficacy of SC209-Based ADCs: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the in vivo performance of novel antibody-drug conjugate (ADC) payloads is critical. This guide provides a detailed comparison of the in vivo efficacy of ADCs based on the novel tubulin inhibitor SC209, with a focus on the clinical candidate STRO-002, against other established tubulin inhibitor-based ADCs, such as those utilizing auristatins (MMAE) and maytansinoids (DM1, DM4).
This comparison synthesizes preclinical data to highlight the therapeutic potential of SC209 in oncology. While direct head-to-head in vivo studies are limited in publicly available literature, this guide draws on published data to provide an objective overview for informed decision-making in drug development.
Executive Summary
SC209, a hemiasterlin derivative, is a potent tubulin inhibitor utilized as a payload in ADCs. The most prominent example is STRO-002, a folate receptor alpha (FRα)-targeting ADC. Preclinical studies demonstrate that STRO-002 exhibits significant anti-tumor activity in various cancer models. A key differentiator for SC209 is its reduced susceptibility to efflux by the P-glycoprotein (P-gp) drug pump, a common mechanism of resistance to other tubulin inhibitors like MMAE and DM4. This suggests that SC209-based ADCs could be effective in tumors that have developed resistance to other microtubule-targeting agents.
Comparative Analysis of In Vivo Efficacy
SC209-Based ADCs (STRO-002)
Preclinical in vivo studies of STRO-002 have demonstrated robust and dose-dependent anti-tumor activity in ovarian cancer xenograft models. A single intravenous dose of STRO-002 has been shown to cause significant tumor growth inhibition and, in some cases, complete tumor regression.
Table 1: Summary of In Vivo Efficacy of STRO-002 in Ovarian Cancer Xenograft Models [1][2][3]
| Animal Model | Cancer Cell Line | Dosing Regimen | Key Efficacy Outcomes |
| SCID Beige Mice | Igrov-1 (high FRα) | Single dose, 10 mg/kg | Tumor regression |
| SCID Beige Mice | Igrov-1 (high FRα) | Single dose, starting at 2.5 mg/kg | Dose-dependent tumor growth inhibition |
| BALB/c Nude Mice | OVCAR-3 (high FRα) | Single dose, 5 mg/kg | Complete tumor regression |
A significant advantage of SC209 is its performance in the context of P-gp-mediated drug resistance. In vitro studies have shown that SC209 is a significantly weaker substrate for the P-gp efflux pump compared to MMAE and DM4.[1]
Table 2: In Vitro Cytotoxicity of Tubulin Inhibitor Payloads in P-gp Overexpressing Cells [1]
| Compound | Cell Line | EC50 Fold Change (+/- P-gp Inhibitor) | Implication |
| SC209 | MES-SA/MX2 | ~8-fold | Weaker P-gp substrate |
| DM4 | MES-SA/MX2 | ~20-fold | Strong P-gp substrate |
| MMAE | MES-SA/MX2 | >100-fold | Very strong P-gp substrate |
This suggests that ADCs with an SC209 payload, like STRO-002, may be more effective against tumors that have developed multidrug resistance via P-gp upregulation.
Auristatin-Based ADCs (e.g., MMAE)
MMAE is a widely used and potent tubulin inhibitor in FDA-approved ADCs such as Adcetris® (brentuximab vedotin) and Padcev® (enfortumab vedotin). Numerous preclinical studies have demonstrated the potent anti-tumor activity of MMAE-based ADCs across a range of cancer models.[4][5]
Maytansinoid-Based ADCs (e.g., DM1, DM4)
Maytansinoids, such as DM1 and DM4, are another well-established class of tubulin-inhibiting payloads. The FDA-approved ADC Kadcyla® (trastuzumab emtansine) utilizes DM1. These ADCs have also shown significant in vivo efficacy in various preclinical cancer models.[4][6]
Mechanism of Action: Tubulin Inhibition
All three classes of payloads—SC209, auristatins, and maytansinoids—exert their cytotoxic effects by disrupting microtubule dynamics, which is essential for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: General mechanism of action for tubulin inhibitor ADCs.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below is a summary of a typical experimental protocol for evaluating ADC efficacy in a xenograft model, based on published studies of STRO-002.[1]
Ovarian Cancer Xenograft Model for STRO-002 Efficacy Study
-
Animal Model: Female severe combined immunodeficient (SCID) beige mice or BALB/c nude mice, typically 6-8 weeks old.
-
Tumor Cell Implantation: Human ovarian cancer cell lines with high folate receptor alpha (FRα) expression (e.g., Igrov-1, OVCAR-3) are cultured. A suspension of 5-10 million cells in a suitable medium (e.g., RPMI-1640) mixed with Matrigel is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The ADC (e.g., STRO-002) is administered intravenously (IV) as a single dose or in multiple doses, as specified in the study design. The vehicle control group receives an equivalent volume of the formulation buffer.
-
Endpoint Analysis: The primary endpoint is typically tumor growth inhibition. This is assessed by comparing the tumor volumes in the treated groups to the control group over time. Other endpoints may include body weight monitoring (to assess toxicity) and overall survival. At the end of the study, tumors may be excised and weighed.
-
Statistical Analysis: Statistical significance of the differences in tumor growth between treatment and control groups is determined using appropriate statistical tests, such as a one-way ANOVA with post-hoc tests.
Caption: A typical workflow for preclinical in vivo ADC efficacy studies.
Conclusion
References
- 1. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Microtubule inhibitor-based antibody–drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Head-to-head comparison of SC209 and maytansine in tubulin polymerization assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Potent Microtubule Inhibitors
In the landscape of anti-cancer therapeutics, microtubule-targeting agents remain a cornerstone of chemotherapy. These compounds disrupt the dynamic instability of microtubules, essential components of the cytoskeleton, leading to cell cycle arrest and apoptosis. This guide provides a detailed head-to-head comparison of two such agents, SC209 and maytansine, with a focus on their efficacy in tubulin polymerization assays.
Executive Summary
Both SC209 (3-Aminophenyl Hemiasterlin) and maytansine are potent inhibitors of tubulin polymerization, a key process in microtubule formation. Experimental data indicates that while both are highly active, SC209 demonstrates greater potency than maytansine in in vitro tubulin polymerization assays.[1] This guide will delve into the available quantitative data, provide detailed experimental protocols for assessing tubulin polymerization, and illustrate the underlying mechanisms of action.
Data Presentation: Quantitative Comparison
| Compound | Target | Assay Type | Relative Potency | IC50 (Tubulin Polymerization) | Reference |
| SC209 | Tubulin | In vitro tubulin polymerization | More potent than maytansine | Not explicitly stated | [1][2][3] |
| Maytansine | Tubulin | In vitro tubulin polymerization | - | ~1.7 - 4 µM | [4] |
Note: The provided IC50 for maytansine is from a study that may have different experimental conditions than the direct comparison with SC209. The key takeaway from the available data is the superior potency of SC209 in a direct comparative assay.[1]
Mechanism of Action: Inhibition of Tubulin Polymerization
Both SC209, a hemiasterlin derivative, and maytansine, an ansa macrolide, exert their cytotoxic effects by binding to tubulin, the protein subunit of microtubules. This binding event prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics leads to a cascade of cellular events, ultimately resulting in apoptosis.
References
- 1. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Bystander Effect of SC209 Versus Other ADC Payloads: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect is a critical attribute of antibody-drug conjugates (ADCs), enhancing their therapeutic efficacy by enabling the cytotoxic payload to kill not only the target antigen-expressing cancer cells but also neighboring antigen-negative cells. This phenomenon is particularly crucial in the context of heterogeneous tumors. This guide provides a comparative analysis of the bystander effect of SC209, a tubulin-targeting hemiasterlin derivative, against other commonly used ADC payloads, supported by experimental data and detailed protocols.
Quantitative Comparison of Bystander Effects
The bystander effect of an ADC payload is primarily influenced by its physicochemical properties, such as membrane permeability (lipophilicity and charge), and the nature of the linker connecting it to the antibody. The following table summarizes the bystander potential and key characteristics of SC209 and other prominent ADC payloads.
| Payload | Mechanism of Action | Bystander Effect | Key Physicochemical Properties Influencing Bystander Effect |
| SC209 | Tubulin Inhibitor (Hemiasterlin derivative) | Yes | Exhibits bystander killing of target-negative cells.[1] Reduced potential for efflux by P-glycoprotein 1 may contribute to intracellular accumulation and subsequent diffusion.[1] |
| MMAE | Tubulin Inhibitor (Auristatin) | Yes | Cell-permeable due to its lipophilic and neutral nature, allowing it to diffuse across cell membranes.[2][3] |
| MMAF | Tubulin Inhibitor (Auristatin) | No/Limited | Negatively charged and more hydrophilic than MMAE, which significantly limits its ability to cross cell membranes.[2][3] |
| DM1 | Tubulin Inhibitor (Maytansinoid) | No/Limited | When used with a non-cleavable linker (e.g., in T-DM1), the payload is released with a charged lysine residue, preventing membrane permeability.[4] |
| SN-38 | Topoisomerase I Inhibitor | Yes | Capable of diffusing across cell membranes to exert a bystander effect.[5] |
| Dxd | Topoisomerase I Inhibitor (Exatecan derivative) | Yes | Demonstrates bystander killing and has shown efficacy in tumors with heterogeneous antigen expression.[5][6] |
Experimental Protocols for Assessing Bystander Effect
Detailed and reproducible experimental protocols are essential for accurately quantifying the bystander effect of ADC payloads. Below are methodologies for key in vitro assays.
In Vitro Co-culture Bystander Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when they are cultured together with antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line (e.g., N87, HER2-positive)
-
Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., MCF7-GFP, HER2-negative)[7]
-
Cell culture medium and supplements
-
96-well plates (black-walled, clear bottom for fluorescence reading)
-
ADC of interest
-
Control ADC (with non-bystander payload)
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Cell Seeding: Co-seed the Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1) with a total cell density of 10,000 cells per well.[7][8] Include control wells with only Ag- cells.
-
Cell Adherence: Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow cells to adhere.[8]
-
ADC Treatment: Prepare serial dilutions of the ADC in the cell culture medium. Remove the old medium from the wells and add the ADC-containing medium.[8] The concentration of ADC used should be potent against the Ag+ cells but have minimal direct toxicity to the Ag- cells in monoculture.[4]
-
Incubation: Incubate the plate for a period of 96 to 144 hours.[7]
-
Quantification of Bystander Effect:
-
Measure the fluorescence intensity of the GFP-expressing Ag- cells using a fluorescence plate reader (excitation/emission ~485/535 nm).[8]
-
Alternatively, use a high-content imaging system to specifically count the number of viable Ag- cells.
-
-
Data Analysis: Normalize the fluorescence signal of the treated co-culture wells to the untreated co-culture control wells to determine the percentage of viable Ag- cells. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[7]
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the target cells into the surrounding medium to kill bystander cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line (e.g., SKBR3, HER2-positive)
-
Antigen-negative (Ag-) cancer cell line (e.g., MCF7)
-
Cell culture medium and supplements
-
96-well plates
-
ADC of interest
-
Centrifuge
Procedure:
-
Prepare Conditioned Medium:
-
Seed the Ag+ cells in a culture flask or plate and allow them to adhere.
-
Treat the Ag+ cells with the ADC at a concentration that induces cytotoxicity for 72-96 hours.[9]
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge the conditioned medium at a low speed to pellet any detached cells and debris.[10]
-
Filter the supernatant through a 0.22 µm filter to sterilize and remove any remaining debris.[10]
-
-
Treat Bystander Cells:
-
Seed the Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and replace it with the prepared conditioned medium.
-
-
Incubation and Viability Assessment:
-
Incubate the Ag- cells with the conditioned medium for 72-96 hours.
-
Assess the viability of the Ag- cells using a standard method such as MTT or CellTiter-Glo assay.
-
-
Data Analysis: Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with conditioned medium from untreated Ag+ cells. A significant reduction in viability confirms a bystander effect mediated by the released payload.[9]
3D Tumor Spheroid Bystander Assay
This assay provides a more physiologically relevant model to assess the penetration and bystander effect of an ADC payload in a three-dimensional context.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Ultra-low attachment 96-well round-bottom plates
-
Basement membrane matrix (e.g., Matrigel)
-
ADC of interest
-
Confocal microscope or high-content imaging system
-
Viability stains (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells)
Procedure:
-
Spheroid Formation: Co-culture Ag+ and Ag- cells in ultra-low attachment plates to allow the formation of mixed spheroids over 48-72 hours.[11][12]
-
Matrix Embedding: Gently transfer the spheroids into a basement membrane matrix to mimic the tumor microenvironment.[11][12]
-
ADC Treatment: Add the ADC to the medium surrounding the embedded spheroids.
-
Long-term Culture and Imaging: Culture the spheroids for several days (e.g., 7-10 days) and monitor the changes in spheroid size and morphology.[13]
-
Viability and Bystander Effect Assessment:
-
At the end of the experiment, stain the spheroids with viability dyes.
-
Use confocal microscopy to visualize the spatial distribution of live and dead cells within the spheroid. The killing of Ag- cells within the mixed spheroid indicates a bystander effect.
-
-
Data Analysis: Quantify the volume of dead cells in relation to their proximity to Ag+ cells to assess the extent of the bystander effect.
Visualizing the Mechanisms
To better understand the processes involved in the bystander effect, the following diagrams illustrate a typical experimental workflow and the general signaling pathways activated by tubulin-inhibiting and DNA-damaging ADC payloads.
Caption: Workflow for in vitro assessment of ADC bystander effect.
Caption: ADC payload signaling pathways leading to apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of Payloads for Antibody-Drug Conjugates Targeting Ubiquitously Expressed Tumor-Associated Antigens: a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. agilent.com [agilent.com]
Comparative Analysis of SC209: A Guide to Specificity and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SC209, a potent tubulin inhibitor, with other microtubule-targeting agents. The information presented herein is intended to facilitate an objective assessment of SC209's performance, supported by available experimental data and detailed methodologies for key assays.
Introduction to SC209
SC209, also known as 3-Aminophenyl Hemiasterlin, is a synthetic derivative of the natural marine product hemiasterlin.[1] It functions as a cytotoxic agent by inhibiting tubulin polymerization, a critical process for cell division, making it a potent anti-cancer agent.[1] SC209 is notably utilized as a payload in antibody-drug conjugates (ADCs), a class of targeted therapies designed to deliver highly potent drugs directly to cancer cells. A key feature of SC209 is its reduced susceptibility to efflux by P-glycoprotein 1 (P-gp), a common mechanism of multidrug resistance in cancer cells.[1]
Comparison with Alternative Tubulin Inhibitors
To provide a comprehensive understanding of SC209's profile, it is compared with two other widely used ADC payloads that also target tubulin: Monomethyl Auristatin E (MMAE) and Emtansine (DM1).
| Feature | SC209 (Hemiasterlin Derivative) | MMAE (Auristatin Derivative) | DM1 (Maytansinoid Derivative) |
| Primary Target | Tubulin | Tubulin | Tubulin |
| Mechanism of Action | Inhibition of tubulin polymerization | Inhibition of tubulin polymerization | Inhibition of microtubule assembly |
| Known Efflux Pump Substrate | Reduced potential for P-glycoprotein 1 (P-gp) efflux[1] | Substrate for P-glycoprotein (P-gp) | Substrate for P-glycoprotein (P-gp) |
| ADC Linker Chemistry | Typically linked via a cleavable linker | Commonly used with cleavable linkers (e.g., valine-citrulline) | Linked via a non-cleavable thioether linker (in T-DM1) |
Specificity and Cross-Reactivity Analysis
A comprehensive head-to-head off-target screening panel for SC209 is not publicly available. However, based on the known pharmacology of tubulin inhibitors and data from related compounds, a general profile can be inferred. The primary off-target concerns for this class of agents often relate to effects on other cytoskeletal components or rapidly dividing normal cells.
-
On-Target Activity: The primary activity of SC209 is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Off-Target Liabilities: As with other tubulin inhibitors, potential off-target effects are primarily linked to the disruption of microtubule function in non-cancerous cells, leading to toxicities such as neuropathy, myelosuppression, and gastrointestinal issues.[2] The specificity of ADCs aims to mitigate these systemic effects by delivering the cytotoxic payload directly to the tumor cells.
A standardized in vitro safety pharmacology panel is often used to assess potential off-target effects. Such a panel typically includes a broad range of receptors, ion channels, and enzymes to identify unintended interactions that could lead to adverse drug reactions.[3][4] While specific data for SC209 is not available, it is crucial for the development of any new chemical entity.
Comparative Cytotoxicity Data
The following table summarizes the available half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for SC209, MMAE, and DM1 in various cancer cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions between studies.
| Cell Line | Cancer Type | SC209 (EC50/IC50, nM) | MMAE (IC50, nM) | DM1 (IC50, nM) |
| Igrov1 | Ovarian Cancer | 3.6[1] | Data not available | Data not available |
| KB | Cervical Cancer | 3.9[1] | Data not available | Data not available |
| A549 | Non-Small Cell Lung Cancer | Data not available | ~1-10 | Data not available |
| HCT-15 | Colorectal Cancer | Data not available | ~1-10 | Data not available |
| Ramos | Burkitt's Lymphoma | Data not available | ~1-10 | Data not available |
| MDA-MB-361 | Breast Cancer | Data not available | Data not available | ~1-5 (as T-DM1)[5] |
| SKBR3 | Breast Cancer | Comparable to MMAE (as ADC payload)[6] | Mid-picomolar (as ADC payload)[6] | Data not available |
| BT474 | Breast Cancer | Comparable to MMAE (as ADC payload)[6] | Mid-picomolar (as ADC payload)[6] | Data not available |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well microplates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)[7]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7]
-
Treat the cells with various concentrations of the test compound (e.g., SC209) and a vehicle control (e.g., 0.1% DMSO).[7]
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[7]
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
If using adherent cells, carefully remove the medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 5% glycerol)[7]
-
GTP solution
-
Test compounds and controls (e.g., colchicine as an inhibitor)
-
Thermostatically controlled spectrophotometer with a 96-well plate reader capable of measuring absorbance at 340 nm[7]
Procedure:
-
Reconstitute tubulin in G-PEM buffer.[7]
-
In a pre-warmed 96-well plate, add the test compound at various concentrations to the tubulin/GTP/glycerol mixture.[7]
-
Initiate polymerization by incubating the plate at 37°C.[7]
-
Measure the change in absorbance at 340 nm over time (e.g., every 60 seconds for one hour) in a thermostatically controlled spectrophotometer.[7]
-
Plot the absorbance versus time to generate polymerization curves. The inhibitory effect of the compound can be quantified by comparing the rate and extent of polymerization to the control.
Visualizations
Experimental Workflow for Cell Viability (MTT) Assay
Caption: Workflow for determining cell viability using the MTT assay.
In Vitro Tubulin Polymerization Assay Workflow
Caption: Workflow for the in vitro tubulin polymerization assay.
SC209 Signaling Pathway
Caption: Simplified signaling pathway of SC209's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trastuzumab emtansine: the first targeted chemotherapy for treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Characterization of T‐DM1‐resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expeditious Total Synthesis of Hemiasterlin through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Laboratory Chemical Intermediates
The proper disposal of chemical intermediates, such as the hypothetical SC209 intermediate-1, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures the safety of laboratory personnel but also maintains compliance with regulatory standards. This guide provides a procedural framework for researchers, scientists, and drug development professionals to safely manage and dispose of chemical waste.
Step 1: Chemical Identification and Hazard Assessment
Before any handling or disposal, the first and most crucial step is to identify the chemical's properties and associated hazards. This information is typically found in the manufacturer's Safety Data Sheet (SDS), which should be readily accessible for all laboratory chemicals.
Key Information to Obtain from the SDS:
-
Section 2: Hazard Identification: Provides a summary of the chemical's hazards (e.g., flammable, corrosive, toxic).
-
Section 7: Handling and Storage: Outlines safe handling practices and storage requirements.
-
Section 8: Exposure Controls/Personal Protection: Specifies the necessary Personal Protective Equipment (PPE), such as gloves, eye protection, and lab coats.
-
Section 13: Disposal Considerations: Offers guidance on appropriate disposal methods.
Step 2: General Disposal Protocol for a Chemical Intermediate
The following is a generalized, step-by-step protocol for determining the correct disposal pathway for a chemical intermediate like SC209.
Experimental Protocol: Chemical Waste Segregation and Disposal
-
Consult the Safety Data Sheet (SDS): Locate and thoroughly review the SDS for this compound. Pay close attention to Section 13 for specific disposal recommendations.
-
Determine the Waste Category: Based on the SDS and institutional guidelines, classify the waste. Common categories include:
-
Halogenated Organic Solvents
-
Non-Halogenated Organic Solvents
-
Aqueous Waste (Acidic, Basic, Neutral)
-
Solid Chemical Waste
-
Reactive or Highly Toxic Waste
-
-
Select the Appropriate Waste Container: Use only designated and properly labeled waste containers. Ensure the container is compatible with the chemical to prevent degradation or reaction.
-
Wear Appropriate PPE: At a minimum, this includes a lab coat, safety glasses or goggles, and chemically resistant gloves. Additional PPE may be required based on the hazards identified in the SDS.
-
Transfer the Waste: Carefully transfer the chemical waste into the designated container, avoiding splashes or spills. If possible, work within a chemical fume hood.
-
Seal and Label the Container: Securely close the waste container. Ensure the label is complete and accurate, including the chemical name(s) and approximate concentrations.
-
Store the Waste Container: Place the sealed container in the laboratory's designated satellite accumulation area for hazardous waste.
-
Arrange for Pickup: Follow your institution's procedures for hazardous waste pickup and disposal.
Quantitative Data Summary: Chemical Waste Categories
For efficient and compliant waste management, laboratories typically segregate chemical waste into different streams. The following table summarizes common categories and their typical disposal routes.
| Waste Category | Examples | Typical Disposal Route |
| Halogenated Organic Solvents | Dichloromethane, Chloroform, Carbon Tetrachloride | Designated container for incineration at high temperatures. |
| Non-Halogenated Organic Solvents | Acetone, Ethanol, Hexanes, Ethyl Acetate | Designated container for fuel blending or incineration. |
| Acidic Aqueous Waste (pH < 2) | Strong acids (e.g., HCl, H₂SO₄) solutions | Neutralization followed by disposal or collection in a designated corrosive waste container. |
| Basic Aqueous Waste (pH > 12.5) | Strong bases (e.g., NaOH, KOH) solutions | Neutralization followed by disposal or collection in a designated corrosive waste container. |
| Solid Chemical Waste | Contaminated lab supplies, solid reagents | Designated container for incineration or landfill, depending on the hazard. |
| Heavy Metal Waste | Solutions containing mercury, lead, cadmium | Specialized collection for stabilization and secure landfill. |
Logical Workflow for Chemical Disposal
The decision-making process for the proper disposal of a laboratory chemical can be visualized as a logical workflow. This diagram illustrates the key steps from initial assessment to final disposal.
Caption: Decision workflow for safe laboratory chemical disposal.
Essential Safety and Handling Protocols for SC209 Intermediate-1
Disclaimer: No specific public data is available for a compound designated "SC209 intermediate-1." The following guidance is based on established best practices for handling potentially hazardous, novel chemical intermediates in a research and development environment. These protocols should be adapted to the specific physical, chemical, and toxicological properties of the substance as determined by internal analysis.
This guide provides essential, immediate safety and logistical information for the handling of this compound, including operational and disposal plans. It is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure to potentially hazardous intermediates. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[1]
Recommended PPE for Handling this compound
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles & Face Shield | Goggles should be chemical splash-proof. A face shield should be worn over goggles when there is a significant risk of splashes or sprays.[1] |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving is recommended. Select gloves (e.g., nitrile, neoprene) based on chemical compatibility testing. Check for tears and degradation before and during use. |
| Body Protection | Laboratory Coat & Chemical Apron | A flame-resistant lab coat that fully covers the arms is mandatory. A chemical-resistant apron should be worn over the lab coat for procedures with a high splash potential. |
| Respiratory Protection | Fume Hood or Respirator | All work with this compound should be conducted in a certified chemical fume hood. If a fume hood is not feasible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[2] |
| Foot Protection | Closed-Toed Shoes | Shoes should be made of a non-porous material. |
Spill and Emergency Procedures
Immediate and appropriate response to a spill is critical to prevent exposure and further contamination.
Chemical Spill Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
